1-(2-Bromoethyl)-2,4-dichlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2,4-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTSTVKJPXWNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445794 | |
| Record name | 2,4-Dichlorophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108649-59-8 | |
| Record name | 2,4-Dichlorophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene, a key intermediate in various organic syntheses. The described methodology follows a robust three-step pathway, commencing with the Friedel-Crafts acylation of 1,3-dichlorobenzene, followed by the reduction of the resulting ketone, and culminating in the bromination of the corresponding alcohol.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the following three-step reaction sequence:
-
Step 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene. 1,3-Dichlorobenzene is acylated with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield 2',4'-dichloroacetophenone.
-
Step 2: Reduction of 2',4'-Dichloroacetophenone. The carbonyl group of 2',4'-dichloroacetophenone is reduced to a hydroxyl group to form 1-(2,4-dichlorophenyl)ethanol. This transformation is commonly achieved using a reducing agent like sodium borohydride (NaBH₄).
-
Step 3: Bromination of 1-(2,4-Dichlorophenyl)ethanol. The final step involves the conversion of the alcohol to the desired bromoalkane, this compound. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is an effective method for this conversion.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2',4'-Dichloroacetophenone via Friedel-Crafts Acylation
This procedure details the acylation of m-dichlorobenzene using acetic anhydride and anhydrous aluminum trichloride[1][2].
Materials:
-
m-Dichlorobenzene
-
Acetic anhydride
-
Anhydrous aluminum trichloride (AlCl₃)
-
10% Hydrochloric acid
-
Water
Equipment:
-
Reaction kettle/round-bottom flask with stirring
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a reaction kettle, add 1.0 mol of m-dichlorobenzene and 1.3 mol of anhydrous aluminum trichloride.
-
With stirring, slowly add 1.0 mol of acetic anhydride dropwise. Maintain the reaction temperature between 45°C and 55°C during the addition.
-
After the addition is complete, heat the mixture to 90-95°C and maintain it under reflux with stirring for approximately 3 hours.
-
After the reaction, cool the mixture and add 200 mL of 10% hydrochloric acid to hydrolyze the reaction mixture at 80°C.
-
Allow the mixture to cool and separate the layers.
-
Wash the organic layer with 200 mL of water at 50°C.
-
After separation, the crude product can be purified by vacuum distillation, collecting the fraction at 120-140°C. Cooling the distillate will yield white crystals of 2',4'-dichloroacetophenone.
Step 2: Synthesis of 1-(2,4-Dichlorophenyl)ethanol via Reduction
This protocol describes the reduction of 2',4'-dichloroacetophenone using sodium borohydride[3].
Materials:
-
2',4'-Dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or another suitable solvent
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirring
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2',4'-dichloroacetophenone in a suitable solvent such as methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-(2,4-dichlorophenyl)ethanol, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of this compound via Appel Reaction
This procedure is adapted from the bromination of a similar alcohol, 2-phenylethanol, using the Appel reaction.
Materials:
-
1-(2,4-Dichlorophenyl)ethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask with magnetic stirring
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4-Dichlorophenyl)ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Prepare a solution of triphenylphosphine (1.5 eq) in dichloromethane and add it dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour or until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents for the Synthesis of 2',4'-Dichloroacetophenone
| Reagent | Molar Ratio | Notes |
| m-Dichlorobenzene | 1.0 | Starting material |
| Acetic Anhydride | 1.0 | Acylating agent |
| Aluminum Chloride | 1.3 | Lewis acid catalyst |
Table 2: Reaction Conditions for the Synthesis of 2',4'-Dichloroacetophenone
| Parameter | Value |
| Acylation Temperature | 45-55°C (addition), 90-95°C (reflux) |
| Reaction Time | ~3 hours |
| Purity of Product | >99% after crystallization |
Table 3: Reagents for the Bromination of 1-(2,4-Dichlorophenyl)ethanol (Appel Reaction)
| Reagent | Molar Ratio | Role |
| 1-(2,4-Dichlorophenyl)ethanol | 1.0 | Substrate |
| Carbon Tetrabromide | 1.2 | Bromine source |
| Triphenylphosphine | 1.5 | Reagent |
Table 4: Expected Yield for a Similar Bromination Reaction
| Reaction | Yield | Reference |
| Bromination of 2-phenylethanol | 96% |
Note: The yield for the bromination of 1-(2,4-dichlorophenyl)ethanol is expected to be high, similar to the model reaction shown.
Concluding Remarks
This technical guide outlines a reliable and well-documented three-step synthesis for this compound. The procedures provided are based on established chemical transformations and can be adapted by researchers for their specific laboratory settings. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity of the intermediates and the final product should be confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.
References
"1-(2-Bromoethyl)-2,4-dichlorobenzene chemical properties and reactivity"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2,4-dichlorobenzene, systematically named 2-(2-bromoethyl)-1,4-dichlorobenzene, is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to a dichlorinated benzene ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, reactivity, and safety information, tailored for professionals in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. While experimental data for some properties of this specific compound are not widely available, estimations based on closely related structures and supplier information are provided.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromoethyl)-1,4-dichlorobenzene | [1] |
| CAS Number | 40173-98-6 | [1] |
| Molecular Formula | C₈H₇BrCl₂ | [1] |
| Molecular Weight | 253.95 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 271.6 ± 25.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 139.4 ± 13.3 °C (Predicted) | [2] |
| Solubility | Poorly soluble in water. Soluble in many organic solvents. |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the presence of the bromoethyl group. The carbon-bromine bond is susceptible to nucleophilic substitution, making this compound an excellent precursor for introducing a 2-(2,4-dichlorophenyl)ethyl moiety into various molecular scaffolds.
Nucleophilic Substitution Reactions:
The primary alkyl bromide functionality readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the synthesis of a diverse array of derivatives.
-
Reaction with Amines: Reaction with primary or secondary amines can be used to synthesize corresponding N-substituted 2-(2,4-dichlorophenyl)ethylamines. These products can be valuable intermediates in the development of pharmacologically active compounds.
-
Reaction with Cyanide: Treatment with a cyanide salt, such as sodium or potassium cyanide, would yield 3-(2,4-dichlorophenyl)propanenitrile. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic pathways.
-
Reaction with Azide: Substitution with sodium azide would produce 1-(2-azidoethyl)-2,4-dichlorobenzene. The resulting azide can then be reduced to the corresponding primary amine or used in click chemistry reactions.
-
Reaction with Hydroxide/Alkoxides: Reaction with hydroxide or alkoxide ions would lead to the formation of 2-(2,4-dichlorophenyl)ethanol or the corresponding ethers, respectively.
The general workflow for these nucleophilic substitution reactions is depicted in the following diagram:
Figure 1: General workflow for nucleophilic substitution reactions of this compound.
Experimental Protocols
General Synthesis Outline:
References
Spectroscopic Profiling of 1-(2-Bromoethyl)-2,4-dichlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(2-bromoethyl)-2,4-dichlorobenzene. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from analogous compounds and fundamental spectroscopic principles to offer a detailed predictive analysis. This guide is intended to support researchers in the identification, characterization, and quality control of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 1H | Ar-H (H-3) |
| ~ 7.2 | dd | 1H | Ar-H (H-5) |
| ~ 7.1 | d | 1H | Ar-H (H-6) |
| ~ 3.6 | t | 2H | -CH₂-Br |
| ~ 3.2 | t | 2H | Ar-CH₂- |
Predicted solvent: CDCl₃. Predictions are based on analogous compounds like (2-Bromoethyl)benzene.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Ar-C (C-1) |
| ~ 134 | Ar-C (C-2, C-4) |
| ~ 131 | Ar-CH (C-6) |
| ~ 129 | Ar-CH (C-5) |
| ~ 127 | Ar-CH (C-3) |
| ~ 38 | Ar-CH₂- |
| ~ 32 | -CH₂-Br |
Predictions are based on data from analogous compounds such as (2-Bromoethyl)benzene and 1-bromo-2-(2-bromoethyl)benzene.[1][2]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| 1590-1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1470 | Medium | CH₂ scissoring |
| ~ 1100 | Strong | C-Cl stretch |
| 850-800 | Strong | C-H out-of-plane bending (aromatic) |
| 680-550 | Medium-Strong | C-Br stretch |
These predictions are based on characteristic infrared absorption frequencies for aromatic and halogenated compounds.[3][4][5]
Mass Spectrometry (MS)
Table 4: Predicted m/z Peaks and their Assignments
| m/z | Relative Intensity | Assignment |
| 252/254/256 | High | [M]⁺ (Molecular ion with Br and Cl isotopes) |
| 173/175 | Medium | [M - Br]⁺ |
| 159/161 | High | [M - CH₂Br]⁺ |
| 108/110 | Medium | [C₇H₅Cl]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic isotopic clusters for fragments containing these halogens.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These methods are standard for the analysis of halogenated aromatic hydrocarbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-150 ppm.
-
A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Place the prepared sample in the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of ions at each mass-to-charge (m/z) ratio.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum [chemicalbook.com]
- 2. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 13C NMR [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Versatile Intermediate: A Technical Guide to 1-(2-Bromoethyl)-2,4-dichlorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of 1-(2-bromoethyl)-2,4-dichlorobenzene, a key chemical intermediate in the landscape of modern organic synthesis. With its reactive bromoethyl group and dichlorinated phenyl ring, this compound serves as a valuable building block for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document provides a comprehensive overview of its synthesis, detailed experimental protocols, and a practical example of its utility in N-alkylation reactions.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 108649-59-8 |
| Molecular Formula | C₈H₇BrCl₂ |
| Molecular Weight | 253.95 g/mol |
| Boiling Point | 271.6 ± 25.0 °C at 760 mmHg[1] |
| Density | 1.6 ± 0.1 g/cm³[1] |
| Flash Point | 139.4 ± 13.3 °C[1] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a fume hood.[2]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from commercially available 1,3-dichlorobenzene. This synthetic pathway involves a Friedel-Crafts acylation, followed by a ketone reduction, and finally a bromination of the resulting alcohol.
Experimental Protocols
Step 1: Synthesis of 2',4'-Dichloroacetophenone via Friedel-Crafts Acylation
This procedure details the acylation of 1,3-dichlorobenzene using acetyl chloride and aluminum chloride as the catalyst.
Table 2: Reagents and Conditions for Friedel-Crafts Acylation
| Reagent | Molar Equiv. | Amount |
| 1,3-Dichlorobenzene | 1.0 | 147.0 g (1.0 mol) |
| Acetyl Chloride | 1.2 | 94.2 g (1.2 mol) |
| Aluminum Chloride (anhydrous) | 1.3 | 173.3 g (1.3 mol) |
| Solvent | - | Methylene Chloride |
| Temperature | - | 0 °C to reflux |
| Reaction Time | - | ~4 hours |
| Typical Yield | - | High |
Procedure:
-
To a dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.3 eq) and methylene chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
A solution of 1,3-dichlorobenzene (1.0 eq) and acetyl chloride (1.2 eq) in methylene chloride is added dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for approximately 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the addition of crushed ice, followed by concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2',4'-dichloroacetophenone, which can be purified by vacuum distillation.
Step 2: Synthesis of 2-(2,4-Dichlorophenyl)ethanol via Reduction
This protocol describes the reduction of the ketone functionality of 2',4'-dichloroacetophenone to a secondary alcohol using sodium borohydride.
Table 3: Reagents and Conditions for Ketone Reduction
| Reagent | Molar Equiv. | Amount |
| 2',4'-Dichloroacetophenone | 1.0 | 189.0 g (1.0 mol) |
| Sodium Borohydride | 0.5 | 18.9 g (0.5 mol) |
| Solvent | - | Methanol |
| Temperature | - | 0 °C to room temperature |
| Reaction Time | - | 1-2 hours |
| Typical Yield | - | >95% |
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dichloroacetophenone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 eq) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride, followed by the addition of dilute hydrochloric acid to adjust the pH to ~7.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2,4-dichlorophenyl)ethanol as a crude product, which can be used in the next step without further purification.
Step 3: Synthesis of this compound via Appel Reaction
This procedure details the conversion of the secondary alcohol to the corresponding bromide using carbon tetrabromide and triphenylphosphine.
Table 4: Reagents and Conditions for Appel Reaction
| Reagent | Molar Equiv. | Amount |
| 2-(2,4-Dichlorophenyl)ethanol | 1.0 | 191.0 g (1.0 mol) |
| Carbon Tetrabromide | 1.2 | 397.9 g (1.2 mol) |
| Triphenylphosphine | 1.2 | 314.7 g (1.2 mol) |
| Solvent | - | Dichloromethane |
| Temperature | - | 0 °C to room temperature |
| Reaction Time | - | 1-2 hours |
| Typical Yield | - | ~90-95% |
Procedure:
-
To a solution of 2-(2,4-dichlorophenyl)ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane, cooled to 0 °C, add a solution of triphenylphosphine (1.2 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.[1]
Application in Organic Synthesis: N-Alkylation of Amines
This compound is an excellent alkylating agent for various nucleophiles, particularly amines. The following protocol provides a general procedure for the N-alkylation of a primary amine, which is a fundamental transformation in the synthesis of many biologically active molecules.
Experimental Protocol: Synthesis of N-(2-(2,4-Dichlorophenyl)ethyl)methylamine
This protocol is a representative example of an N-alkylation reaction.
Table 5: Reagents and Conditions for N-Alkylation
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Methylamine (40% in H₂O) | 2.0 |
| Potassium Carbonate | 2.0 |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | High |
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methylamine (2.0 eq, 40% aqueous solution).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography to yield N-(2-(2,4-dichlorophenyl)ethyl)methylamine.
This technical guide provides a foundational understanding of the synthesis and application of this compound. Its utility as a chemical intermediate opens avenues for the creation of a diverse range of complex molecules, underscoring its importance in the fields of pharmaceutical research and organic synthesis. The provided protocols offer a practical starting point for researchers to utilize this versatile building block in their synthetic endeavors.
References
An In-depth Technical Guide to the Reactivity of the Bromoethyl Group in 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2,4-dichlorobenzene is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a reactive bromoethyl group attached to a dichlorinated benzene ring, presents a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of the electron-withdrawing chloro substituents on the phenyl ring modulates the reactivity of the bromoethyl group, influencing its participation in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the bromoethyl moiety in this compound, detailing key reaction pathways, experimental protocols, and quantitative data to support synthetic planning and execution.
Core Reactivity of the Bromoethyl Group
The primary site of reactivity in this compound, under nucleophilic or basic conditions, is the bromoethyl group. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The 2,4-dichlorophenyl group exerts a moderate electron-withdrawing effect, which can influence the stability of potential intermediates in both substitution and elimination reactions.
The principal reaction pathways for the bromoethyl group are:
-
Nucleophilic Substitution (SN1 and SN2) : Replacement of the bromine atom by a nucleophile.
-
Elimination (E1 and E2) : Removal of hydrogen bromide to form an alkene.
The competition between these pathways is dictated by the nature of the nucleophile/base, the solvent, and the reaction temperature.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental transformation for the bromoethyl group in this compound, allowing for the introduction of a wide variety of functional groups.
SN2 Pathway
The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the bromide leaving group departs simultaneously.[1] This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. Given that the bromine is on a primary carbon, the SN2 pathway is generally favored over the SN1 pathway.
Diagram: SN2 Reaction of this compound
Caption: SN2 mechanism for nucleophilic substitution.
Williamson Ether Synthesis
A classic example of an SN2 reaction is the Williamson ether synthesis, which is a versatile method for preparing ethers.[2][3][4][5][6] In this reaction, an alkoxide ion acts as the nucleophile, displacing the bromide from this compound.
Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)-2,4-dichlorobenzene
-
Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol (a suitable volume to ensure dissolution) with cooling.
-
Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heating: After the initial addition, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 253.95 | 1.0 |
| Sodium | 22.99 | 1.1 |
| Absolute Ethanol | 46.07 | Solvent |
Table 1: Reagents for Williamson Ether Synthesis.
Synthesis of Amines
The bromoethyl group readily undergoes alkylation with amines to form the corresponding substituted ethylamines. These products are often valuable intermediates in pharmaceutical synthesis.[7]
Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenyl)ethylamine
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Amine Addition: Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents).
-
Heating: Heat the mixture at 80-100 °C for 12-24 hours.
-
Work-up: After cooling, basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Purification: Purify the crude product by distillation or column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 253.95 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 5-10 |
Table 2: Reagents for Amine Synthesis.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to yield 1,2-dichloro-4-vinylbenzene. The E2 mechanism is the most probable pathway for a primary alkyl halide like this.[8][9][10][11][12]
Diagram: E2 Elimination of this compound
Caption: E2 mechanism for the elimination reaction.
Experimental Protocol: Synthesis of 1,2-Dichloro-4-vinylbenzene
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. The product can be purified by distillation under reduced pressure.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 253.95 | 1.0 |
| Potassium tert-butoxide | 112.21 | 1.5 |
Table 3: Reagents for Elimination Reaction.
Other Important Reactions
Wittig Reaction
The bromoethyl group can be converted into a phosphonium ylide, a key reagent in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[13][14][15][16][17]
Experimental Protocol: Synthesis of (2-(2,4-Dichlorophenyl)ethyl)triphenylphosphonium Bromide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and triphenylphosphine (1.05 equivalents) in a suitable solvent such as toluene or acetonitrile.
-
Heating: Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate out of the solution.
-
Isolation: Cool the reaction mixture and collect the solid product by filtration.
-
Washing: Wash the solid with cold solvent to remove any unreacted starting materials.
-
Drying: Dry the phosphonium salt under vacuum.
The resulting phosphonium salt can then be treated with a strong base to generate the ylide for subsequent reaction with an aldehyde or ketone.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 253.95 | 1.0 |
| Triphenylphosphine | 262.29 | 1.05 |
Table 4: Reagents for Phosphonium Salt Formation.
Diagram: Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction.
Conclusion
The bromoethyl group of this compound is a reactive handle that allows for a diverse range of chemical transformations. Primarily, it undergoes nucleophilic substitution and elimination reactions, with the outcome being highly dependent on the choice of reagents and reaction conditions. This guide provides a foundational understanding of its reactivity, supported by detailed experimental protocols for key transformations. For researchers in drug discovery and development, a thorough grasp of these reaction pathways is crucial for the efficient synthesis of novel and complex molecular architectures. Further optimization of the provided protocols may be necessary to achieve desired outcomes for specific synthetic targets.
References
- 1. 20444-01-3|1-(1-Bromoethyl)-2,4-dichlorobenzene|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
The Synthetic Versatility of 1-(2-Bromoethyl)-2,4-dichlorobenzene: A Gateway to Novel Therapeutics
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)-2,4-dichlorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its strategic placement of chloro- and bromoethyl- substituents on the benzene ring offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential research applications of this compound, with a particular focus on its role as a precursor in the synthesis of novel antifungal agents. This document details plausible synthetic routes, key chemical transformations, and potential biological activities of its derivatives, supported by representative experimental protocols and quantitative data from analogous systems.
Introduction
Halogenated aromatic compounds are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of halogen atoms can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 108649-59-8) is a trifunctional reagent poised for broader application in synthetic organic and medicinal chemistry. The dichlorinated phenyl ring provides a scaffold found in numerous approved drugs, while the bromoethyl group serves as a reactive handle for introducing a wide array of functional groups through nucleophilic substitution reactions.
This guide explores the synthetic utility of this compound, highlighting its potential in the generation of diverse chemical libraries for high-throughput screening and as a key intermediate in the targeted synthesis of biologically active molecules, particularly azole-based antifungal agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 108649-59-8 |
| Molecular Formula | C₈H₇BrCl₂ |
| Molecular Weight | 253.95 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone) |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the bromination of the corresponding alcohol, (2,4-dichlorophenyl)ethanol. This precursor can be synthesized from commercially available starting materials.
Synthesis of (2,4-dichlorophenyl)ethanol
The precursor alcohol can be prepared via the reduction of 2,4-dichloroacetophenone.
Caption: Synthesis of (2,4-dichlorophenyl)ethanol.
Bromination of (2,4-dichlorophenyl)ethanol
The conversion of the alcohol to the target bromoethyl compound can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice.[1]
Caption: Synthesis of this compound.
Potential Research Applications
The primary utility of this compound in research and development lies in its ability to act as a versatile electrophile in nucleophilic substitution reactions. The bromoethyl moiety is susceptible to attack by a wide range of nucleophiles, enabling the facile introduction of various functional groups and heterocyclic systems.
Synthesis of Azole Antifungal Agents
A significant application of this compound is in the synthesis of azole-based antifungal agents. The imidazole and triazole moieties are key pharmacophores in many clinically used antifungal drugs, such as miconazole, ketoconazole, and fluconazole. These agents act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
The reaction of this compound with imidazole or a substituted imidazole would yield a 1-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole derivative, a core structure in many antifungal compounds.[2][3]
Caption: Synthesis of an imidazole-based antifungal precursor.
Development of Novel Bioactive Molecules
Beyond antifungal agents, the reactivity of this compound allows for the synthesis of a diverse range of other potential therapeutic agents. Reaction with various nucleophiles can lead to the formation of:
-
Amines: Reaction with primary or secondary amines would yield substituted phenylethylamines, a common scaffold in central nervous system (CNS) active drugs.
-
Thiols: Reaction with thiols would produce thioethers, which can be further functionalized.
-
Other Heterocycles: A variety of other nitrogen-, oxygen-, and sulfur-containing heterocycles can be introduced, each potentially conferring unique biological activities.
Experimental Protocols (Representative Examples)
The following protocols are based on established procedures for analogous compounds and serve as a guide for the synthesis and derivatization of this compound.
Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol[4][5]
Materials:
-
2-Phenylethanol
-
Concentrated sulfuric acid
-
48% Hydrobromic acid
-
Sodium bicarbonate solution
-
Calcium chloride
-
Dichloromethane
Procedure:
-
To a cooled solution of 2-phenylethanol (1.0 mole) in a round-bottom flask, slowly add concentrated sulfuric acid (0.5 mole).
-
To this mixture, add 48% hydrobromic acid (1.25 mole).
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling, perform a steam distillation of the mixture.
-
Separate the organic layer and wash it twice with cold, concentrated sulfuric acid to remove any ether byproduct.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by distillation under reduced pressure.
Table 2: Representative Data for the Synthesis of (2-Bromoethyl)benzene
| Parameter | Value | Reference |
| Yield | ~70% | [4] |
| Boiling Point | 98 °C at 14 mmHg | [4] |
| Density | 1.355 g/mL at 25 °C | [4] |
Synthesis of 1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole (Analogous Procedure)
Materials:
-
This compound
-
Imidazole
-
Potassium carbonate
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.2 equivalents) in anhydrous acetone.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Characterization Data for an Analogous Imidazole Derivative
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 1-[2-(4-chlorophenyl)ethyl]-1H-imidazole | 88-90 | 2.95 (t, 2H), 4.10 (t, 2H), 6.85 (s, 1H), 7.05 (s, 1H), 7.15 (d, 2H), 7.25 (d, 2H), 7.45 (s, 1H) | 220 (M+) |
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity[6][7]
Principle: The broth microdilution method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Table 4: Representative Antifungal Activity Data for Dichlorophenyl-ethyl-azole Derivatives
| Fungal Strain | Representative Compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | 0.12 - 16 | Fluconazole: 0.25 - 64 |
| Aspergillus fumigatus | 0.25 - 8 | Itraconazole: 0.12 - 4 |
| Cryptococcus neoformans | 0.06 - 4 | Amphotericin B: 0.25 - 2 |
Signaling Pathways and Experimental Workflows
The development and evaluation of novel antifungal agents derived from this compound would follow a typical drug discovery workflow.
Caption: A typical workflow for antifungal drug discovery.
The primary molecular target for azole antifungals is the fungal cytochrome P450 enzyme 14α-demethylase (Erg11p), which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.
Caption: Simplified signaling pathway for azole antifungal action.
Conclusion
This compound is a promising and currently underutilized building block with significant potential for applications in medicinal chemistry. Its straightforward synthesis and the reactivity of its bromoethyl group make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated utility of the 2,4-dichlorophenyl ethyl moiety in known antifungal agents highlights a particularly promising avenue for future research and development. This technical guide provides a foundational framework for researchers to explore the synthetic potential of this versatile compound in the quest for novel and effective therapeutic agents.
References
- 1. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenticonazole, a new imidazole derivative with antibacterial and antifungal activity. In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Bromoethyl)-2,4-dichlorobenzene, a halogenated aromatic hydrocarbon utilized as an intermediate in organic synthesis. Due to the inherent reactivity of brominated and chlorinated compounds, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazard profile, recommended handling procedures, and emergency response measures.
Physicochemical and Hazard Profile
A summary of the key physical, chemical, and hazard properties of this compound is presented below. This information is aggregated from various chemical supplier safety data sheets.
| Property | Value | Reference |
| Chemical Formula | C₈H₇BrCl₂ | [1] |
| CAS Number | 108649-59-8 | [1] |
| Molecular Weight | 253.95 g/mol | [1] |
| Boiling Point | 271.6 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 139.4 ± 13.3 °C | [1] |
| GHS Pictograms | [1] | |
| Signal Word | Danger | [1] |
| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life) | [1] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
Safe Handling and Storage Protocols
Given the toxic and corrosive nature of this compound, the following handling and storage procedures are mandatory to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors that can cause serious eye damage.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. Full-body protection may be required for large-scale operations.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly sealed to prevent the release of vapors.
-
The recommended storage temperature is between 2-8°C.[1]
Emergency Procedures
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Specific Hazards: During a fire, irritating and toxic gases, including hydrogen bromide and hydrogen chloride, may be generated through thermal decomposition.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described above. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for proper disposal. For large spills, dike the area to contain the spill and contact emergency services.
Experimental Protocols
Logical Workflow for Chemical Spill Response
The following diagram illustrates a logical workflow for responding to a chemical spill of this compound in a laboratory setting.
References
An In-depth Technical Guide on the Solubility of 1-(2-Bromoethyl)-2,4-dichlorobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)-2,4-dichlorobenzene is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols.
Physicochemical Properties of this compound
Understanding the structural and physicochemical properties of a compound is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrCl₂ | [1][2] |
| Molecular Weight | 253.95 g/mol | [1][2] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 271.6 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 139.4 ± 13.3 °C | [1] |
Based on its structure, which includes a benzene ring substituted with two chlorine atoms and a bromoethyl group, this compound is expected to be a nonpolar to weakly polar molecule. Following the principle of "like dissolves like," it is anticipated to exhibit higher solubility in nonpolar and moderately polar organic solvents and low solubility in highly polar solvents like water.[3][4][5]
Quantitative Solubility Data
| Solvent Classification | Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Polarity Index | Solubility ( g/100 mL) at 25°C |
| Non-Polar Solvents | Hexane | 86.18 | 0.655 | 0.1 | Data not available |
| Toluene | 92.14 | 0.867 | 2.4 | Data not available | |
| Moderately Polar Solvents | Dichloromethane (DCM) | 84.93 | 1.33 | 3.1 | Data not available |
| Chloroform | 119.38 | 1.49 | 4.1 | Data not available | |
| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | |
| Polar Aprotic Solvents | Acetone | 58.08 | 0.791 | 5.1 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | |
| Polar Protic Solvents | Isopropanol | 60.10 | 0.786 | 3.9 | Data not available |
| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | |
| Methanol | 32.04 | 0.792 | 5.1 | Data not available |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6][7][8][9] Accurate determination of solubility is fundamental in various stages of research and development, including drug discovery and formulation design.[6][10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Methodology
3.2.1. Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid ensures that the solution reaches saturation.
-
Record the initial mass of the compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
3.2.2. Equilibration
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[6][7]
3.2.3. Sample Preparation and Analysis
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the analytical method to be used.
-
Quantify the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.[11][12][13]
Quantification by UV-Vis Spectroscopy
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan it across a range of UV wavelengths to determine the λmax.[14]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.[15]
-
Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax. Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate Solubility: Back-calculate the concentration in the original undiluted saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining solubility using the shake-flask method.
Conclusion
References
- 1. This compound | CAS#:108649-59-8 | Chemsrc [chemsrc.com]
- 2. 108649-59-8|this compound|BLD Pharm [bldpharm.com]
- 3. quora.com [quora.com]
- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This document provides detailed application notes and experimental protocols for the use of 1-(2-Bromoethyl)-2,4-dichlorobenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. This trifunctional building block presents unique opportunities for selective functionalization, allowing for the introduction of aryl or heteroaryl substituents at the aromatic core. The presence of two chlorine atoms and a bromoethyl chain offers the potential for sequential, site-selective modifications, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications.
The primary challenge in the Suzuki-Miyaura coupling of this compound lies in the lower reactivity of the C-Cl bonds compared to C-Br or C-I bonds. Consequently, the selection of a highly active palladium catalyst and an appropriate ligand is crucial for achieving efficient coupling.[2] The bromoethyl group is generally not reactive under typical Suzuki-Miyaura conditions, which favor the coupling of sp²-hybridized carbon-halogen bonds. However, the reaction conditions must be carefully chosen to avoid potential side reactions involving this functionality.
Key Reaction Components and Their Roles
The success of the Suzuki-Miyaura coupling of this compound is contingent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium(0) is essential for the catalytic cycle. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligand: Electron-rich and bulky phosphine ligands are critical for facilitating the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[2] Ligands such as RuPhos have proven effective for the coupling of primary alkyltrifluoroborates with aryl chlorides.[3]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: Aprotic polar solvents or mixtures of ethereal solvents with water are typically employed. Toluene/water mixtures are often effective.[3]
-
Boronic Acid/Ester: This reagent provides the aryl or heteroaryl group to be coupled. A wide variety of boronic acids and their esters are commercially available or can be readily synthesized.
Regioselectivity
In the Suzuki-Miyaura coupling of this compound, regioselectivity is a key consideration. The two chlorine atoms are in different electronic environments. The chlorine at the C4 position is para to the chloro substituent and meta to the bromoethyl group, while the chlorine at the C2 position is ortho to the bromoethyl group and meta to the other chlorine. In many cases of dichlorinated aromatics, the reaction occurs preferentially at the more sterically accessible and/or electronically activated position. For 2,4-dichloropyrimidines, for example, the coupling often occurs regioselectively at the C4-position.[4] For this compound, the coupling is anticipated to occur preferentially at one of the C-Cl positions over the other, and a single major product is often isolated.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of related dichlorinated aromatic compounds. This data can serve as a guideline for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
| 2 | 2,4-Dichlorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 1,3-Dichlorobenzene | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 4 | 2-Chloro-3-aminopyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ | Toluene/H₂O | 90 | 5 | 79 |
Table 2: Influence of Ligand on the Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 98 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Toluene | 100 | 94 |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid. This protocol is based on established methods for the coupling of aryl chlorides and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Mandatory Visualization
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Alkylation Reactions with 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for utilizing 1-(2-Bromoethyl)-2,4-dichlorobenzene in alkylation reactions. This versatile reagent serves as a key building block for introducing the 2-(2,4-dichlorophenyl)ethyl moiety into a variety of organic molecules, a common scaffold in medicinal chemistry. The protocols outlined below are based on established principles of nucleophilic substitution reactions and are intended to serve as a starting point for methodology development.
Introduction
This compound is a valuable bifunctional molecule. The primary alkyl bromide is susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds, while the dichlorinated phenyl ring can be further functionalized, for instance, through cross-coupling reactions. These application notes focus on the alkylation of common nucleophiles, providing a foundation for the synthesis of diverse derivatives.
N-Alkylation of Secondary Amines
The introduction of the 2-(2,4-dichlorophenyl)ethyl group onto a secondary amine is a common strategy in the synthesis of biologically active compounds. The following protocol describes a general procedure for the N-alkylation of a representative secondary amine, such as piperidine.
Experimental Protocol: N-Alkylation
Materials:
-
This compound
-
Secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary amine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: N-Alkylation of Secondary Amines
| Entry | Secondary Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ (2.0) | CH₃CN | Reflux | 6-12 | 75-90 |
| 2 | Morpholine | K₂CO₃ (2.0) | DMF | 80 | 8-16 | 70-85 |
| 3 | N-Methylaniline | Et₃N (1.5) | CH₃CN | Reflux | 12-24 | 60-75 |
Note: The yields presented are typical for analogous alkylation reactions and may vary depending on the specific substrate and reaction conditions.
O-Alkylation of Phenols
The synthesis of aryl ethers can be achieved through the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. The following protocol outlines a general procedure for the O-alkylation of a substituted phenol.
Experimental Protocol: O-Alkylation
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M aqueous HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: O-Alkylation of Phenols
| Entry | Phenol | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | NaH (1.2) | DMF | 80 | 4-8 | 80-95 |
| 2 | 2-Naphthol | Cs₂CO₃ (1.5) | DMF | 60 | 6-12 | 75-90 |
| 3 | 4-Chlorophenol | NaH (1.2) | DMF | 80 | 5-10 | 70-85 |
Note: The yields presented are typical for analogous Williamson ether syntheses and may vary.
C-Alkylation of Active Methylene Compounds
For the formation of a new carbon-carbon bond, this compound can be reacted with a soft carbon nucleophile, such as the enolate of diethyl malonate.
Experimental Protocol: C-Alkylation
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to cooled ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add this compound (1.0 equivalent) to the enolate solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Data Presentation: C-Alkylation of Active Methylene Compounds
| Entry | Active Methylene Compound | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt (1.1) | EtOH | Reflux | 6-12 | 65-80 |
| 2 | Ethyl acetoacetate | NaOEt (1.1) | EtOH | Reflux | 8-16 | 60-75 |
| 3 | 1,3-Cyclohexanedione | NaOEt (1.1) | EtOH | Reflux | 10-20 | 55-70 |
Note: The yields presented are typical for analogous C-alkylation reactions and are subject to variation.
Visualizations
The following diagrams illustrate the general workflows for the described alkylation reactions.
Caption: General Workflow for N-Alkylation.
Caption: General Workflow for O-Alkylation.
Caption: General Workflow for C-Alkylation.
Application Notes and Protocols for 1-(2-Bromoethyl)-2,4-dichlorobenzene in Pharmaceutical Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)-2,4-dichlorobenzene is a versatile bifunctional building block with significant potential in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive bromoethyl group and a dichlorinated benzene ring, allows for its incorporation into a wide array of molecular scaffolds. The bromoethyl moiety serves as a potent electrophile for alkylation reactions, enabling the formation of stable carbon-heteroatom or carbon-carbon bonds. The dichlorobenzene core provides a rigid scaffold that can be further functionalized and is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
This document provides detailed application notes and hypothetical experimental protocols for the use of this compound in the synthesis of diverse pharmaceutical scaffolds. The protocols are designed to be illustrative of the potential applications of this building block in constructing molecules with potential therapeutic relevance.
Key Applications in Pharmaceutical Scaffold Synthesis
The primary utility of this compound lies in its ability to act as an alkylating agent, introducing the 2-(2,4-dichlorophenyl)ethyl moiety into various molecules. This can be exploited in several ways to generate diverse scaffolds:
-
N-Alkylation of Heterocycles: Introduction of the 2-(2,4-dichlorophenyl)ethyl group onto nitrogen-containing heterocycles is a common strategy to modulate the biological activity of these scaffolds. Many nitrogenous heterocycles form the core of approved drugs.
-
O-Alkylation of Phenols: The ether linkage formed by O-alkylation is a stable and common motif in pharmaceuticals. Attaching the 2-(2,4-dichlorophenyl)ethyl group to a phenolic core can lead to compounds with a range of biological activities.
-
C-Alkylation of Carbon Nucleophiles: Formation of a carbon-carbon bond via alkylation of carbanions allows for the extension and elaboration of molecular frameworks, providing access to novel chemical space.
Application Note 1: Synthesis of N-Substituted Piperidine Scaffolds
Objective: To synthesize a library of N-[2-(2,4-dichlorophenyl)ethyl]piperidine derivatives as potential scaffolds for central nervous system (CNS) active agents. The piperidine moiety is a common feature in CNS drugs, and substitution at the nitrogen atom is a key determinant of pharmacological activity.
Experimental Protocol: N-Alkylation of 4-hydroxypiperidine
This protocol describes the synthesis of 1-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-ol.
Materials:
-
This compound
-
4-Hydroxypiperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a 100 mL round-bottom flask, add 4-hydroxypiperidine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0% to 50% ethyl acetate in hexane) to afford the pure 1-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Quantitative Data
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| 4-Hydroxypiperidine | 1.0 | 101.15 | 10.0 | 1.01 |
| This compound | 1.2 | 253.95 | 12.0 | 3.05 |
| Potassium Carbonate | 2.0 | 138.21 | 20.0 | 2.76 |
| Product | 276.17 | |||
| Theoretical Yield | 10.0 | 2.76 | ||
| Actual Yield | 8.2 | 2.26 | ||
| Yield (%) | 82% | |||
| Purity (by HPLC) | >98% |
Experimental Workflow Diagram
Application Note 2: Synthesis of Aryl Ether Scaffolds
Objective: To prepare aryl ether-based scaffolds, which are prevalent in a variety of clinically used drugs, including those targeting cardiovascular diseases and cancer. This protocol outlines the synthesis of a 4-[2-(2,4-dichlorophenyl)ethoxy]phenol derivative.
Experimental Protocol: O-Alkylation of Hydroquinone
This protocol describes the synthesis of 4-[2-(2,4-dichlorophenyl)ethoxy]phenol.
Materials:
-
This compound
-
Hydroquinone
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add hydroquinone (3.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF (40 mL).
-
Stir the mixture at 60°C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Continue stirring at 60°C for 16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate).
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0% to 30% ethyl acetate in hexane) to yield 4-[2-(2,4-dichlorophenyl)ethoxy]phenol.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hypothetical Quantitative Data
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 1.0 | 253.95 | 5.0 | 1.27 |
| Hydroquinone | 3.0 | 110.11 | 15.0 | 1.65 |
| Cesium Carbonate | 1.5 | 325.82 | 7.5 | 2.44 |
| Product | 283.13 | |||
| Theoretical Yield | 5.0 | 1.42 | ||
| Actual Yield | 3.9 | 1.10 | ||
| Yield (%) | 78% | |||
| Purity (by HPLC) | >99% |
Experimental Workflow Diagram
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of pharmaceutical scaffolds. Its ability to participate in N-, O-, and C-alkylation reactions allows for the straightforward introduction of the 2-(2,4-dichlorophenyl)ethyl moiety, a group that can confer desirable physicochemical and pharmacological properties to a lead molecule. The protocols and data presented herein, while hypothetical, are based on established chemical principles and are intended to serve as a guide for researchers in drug discovery and development to unlock the potential of this promising chemical intermediate. Careful optimization of reaction conditions will be necessary for specific substrates to achieve high yields and purity.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on 6,8-dichloro-substituted tetrahydroisoquinolines, utilizing 1-(2-bromoethyl)-2,4-dichlorobenzene as a readily available starting material. The methodologies described herein are based on established synthetic transformations and provide a framework for the development of new chemical entities for potential therapeutic applications.
Introduction
This compound is a versatile starting material for the synthesis of various heterocyclic scaffolds due to the presence of a reactive bromoethyl group and a dichlorinated benzene ring. This document outlines a two-step synthetic strategy to access 6,8-dichloro-1,2,3,4-tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry. The key steps involve the initial formation of a phenethylamine derivative followed by intramolecular cyclization through either a Bischler-Napieralski or a Pictet-Spengler reaction.
Overall Synthetic Strategy
The synthesis commences with the nucleophilic substitution of the bromide in this compound to introduce a nitrogen-containing functional group. This intermediate, a 2-(2,4-dichlorophenyl)ethylamine derivative, is then subjected to intramolecular electrophilic cyclization to construct the tetrahydroisoquinoline ring system.
Caption: General workflow for the synthesis of 6,8-dichloro-1,2,3,4-tetrahydroisoquinolines.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-2-(2,4-dichlorophenyl)ethylamines
This protocol describes the synthesis of the key phenethylamine intermediate via nucleophilic substitution on this compound.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, benzylamine) or ammonia
-
Solvent (e.g., acetonitrile, ethanol, or excess amine)
-
Base (e.g., potassium carbonate, triethylamine, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent, add the primary amine or a solution of ammonia (2-10 eq.).
-
If the amine is used as its salt, add a base (1.5-2.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-(2,4-dichlorophenyl)ethylamine.
Quantitative Data (Representative):
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methylamine (40% in H₂O) | Ethanol | 80 | 12 | 75-85 |
| Benzylamine | Acetonitrile | 80 | 8 | 80-90 |
| Ammonia (7N in MeOH) | Methanol | 100 (sealed tube) | 24 | 60-70 |
Protocol 2A: Intramolecular Cyclization via Bischler-Napieralski Reaction
This protocol outlines the synthesis of 6,8-dichloro-3,4-dihydroisoquinolines from N-acyl-2-(2,4-dichlorophenyl)ethylamines. The resulting dihydroisoquinolines can be subsequently reduced to the desired tetrahydroisoquinolines. The Bischler-Napieralski reaction is an intramolecular electrophilic substitution that allows for the cyclization of β-arylethylamides[1][2].
Acylation of the Amine:
-
To a solution of the N-substituted-2-(2,4-dichlorophenyl)ethylamine (1.0 eq.) and a base (e.g., triethylamine, 1.5 eq.) in a suitable solvent (e.g., dichloromethane), add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform a standard aqueous work-up and purify by column chromatography to obtain the N-acyl derivative.
Cyclization:
-
To the N-acyl-2-(2,4-dichlorophenyl)ethylamine (1.0 eq.) in a suitable solvent (e.g., toluene, acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-5 eq.)[3][4].
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC[4]. For substrates lacking electron-donating groups on the aromatic ring, refluxing in POCl₃ with P₂O₅ is most effective[1].
-
Carefully quench the reaction by pouring it onto ice and then basify with a concentrated aqueous base (e.g., NaOH, NH₄OH).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield the 6,8-dichloro-3,4-dihydroisoquinoline.
Reduction to Tetrahydroisoquinoline:
-
Dissolve the 6,8-dichloro-3,4-dihydroisoquinoline (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol).
-
Add a reducing agent such as sodium borohydride (NaBH₄) (2-4 eq.) portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water, remove the organic solvent, and extract the aqueous layer with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which can be further purified if necessary.
Caption: Bischler-Napieralski pathway to 6,8-dichloro-tetrahydroisoquinolines.
Protocol 2B: Intramolecular Cyclization via Pictet-Spengler Reaction
This protocol describes the one-pot synthesis of 6,8-dichloro-1,2,3,4-tetrahydroisoquinolines from 2-(2,4-dichlorophenyl)ethylamine and an aldehyde or ketone. The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound followed by ring closure[5][6].
Procedure:
-
To a solution of 2-(2,4-dichlorophenyl)ethylamine (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane), add the aldehyde or ketone (1.0-1.2 eq.).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the mixture[5][7].
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction and neutralize it with an aqueous base (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data (Representative Cyclization Yields):
| Cyclization Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Bischler-Napieralski | POCl₃, Toluene | 110 | 4-8 | 60-75 |
| Pictet-Spengler | Formaldehyde, TFA, CH₂Cl₂ | 40 | 12 | 65-80 |
| Pictet-Spengler | Benzaldehyde, HCl, Toluene | 110 | 24 | 50-65 |
Potential for Other Heterocyclic Systems
While the synthesis of tetrahydroisoquinolines is a primary focus, the this compound scaffold can be utilized to generate other heterocyclic systems. For instance, reaction with appropriate binucleophiles could lead to the formation of seven-membered rings such as benzodiazepines or benzothiazepines, although these routes are less direct and may require multi-step syntheses.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the synthesis of novel 6,8-dichloro-substituted tetrahydroisoquinolines from this compound. These methodologies are amenable to the generation of libraries of compounds for screening in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve maximum yields and purity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. name-reaction.com [name-reaction.com]
Application Notes and Protocols for the N-alkylation of Amines with 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals.
Introduction
N-alkylation of amines is a cornerstone transformation in organic and medicinal chemistry, essential for the synthesis of countless pharmaceuticals, agrochemicals, and functional materials. This reaction introduces an alkyl group onto a nitrogen atom, enabling the construction of more complex molecular architectures and the fine-tuning of a molecule's physicochemical and pharmacological properties. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 1-(2-bromoethyl)-2,4-dichlorobenzene, a valuable building block for introducing the 2,4-dichlorophenethyl moiety.
The reaction proceeds via a direct nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group.[1][2] A non-nucleophilic base is typically required to neutralize the hydrobromic acid (HBr) generated, preventing the protonation of the starting amine which would render it non-nucleophilic.[2] While effective, this method can sometimes lead to over-alkylation, especially with primary amines, where the secondary amine product can react again with the alkyl halide.[1][3] Careful control of stoichiometry and reaction conditions is therefore critical.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic alkyl halide, this compound. The reaction is facilitated by a sterically hindered, non-nucleophilic base.
General Reaction Scheme:
Where R1 = H or Alkyl/Aryl; R2 = Alkyl/Aryl
Data Presentation
Researchers should use the following table to log and compare experimental data for various amine substrates. This structured format facilitates the optimization of reaction conditions and comparison of outcomes.
| Entry | Amine Substrate | Amine (eq.) | Base (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 |
Experimental Protocols
This protocol describes a general procedure for the N-alkylation of a representative amine with this compound.
Materials and Reagents:
-
This compound (Alkylating Agent)
-
Primary or Secondary Amine (Nucleophile)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Base)
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM) (Solvent)[2][4][5]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography setup
Protocol: Direct N-Alkylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.1 equivalents). Dissolve the amine in anhydrous acetonitrile (to make a ~0.1 M solution). Add the non-nucleophilic base, such as DIPEA (1.5 equivalents), to the solution via syringe.[2]
-
Addition of Alkylating Agent: While stirring the amine solution at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6] Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[2]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the hydrobromide salt of the base.[2][6]
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[6][7]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[8]
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
This compound is an alkylating agent and should be handled with care. It is a potential irritant.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for each chemical before use.
Visualizations
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the scale-up synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene, a key intermediate in the development of various pharmaceutical compounds. The proposed synthetic route is designed for scalability and is based on well-established chemical transformations, ensuring high yields and purity. The protocol begins with the reduction of 2,4-dichlorophenylacetic acid to 2-(2,4-dichlorophenyl)ethanol, followed by the bromination of the resulting primary alcohol.
Experimental Protocols
Step 1: Synthesis of 2-(2,4-dichlorophenyl)ethanol
This protocol details the reduction of 2,4-dichlorophenylacetic acid to 2-(2,4-dichlorophenyl)ethanol using a borane-tetrahydrofuran complex, a method suitable for large-scale operations.
Materials and Reagents:
-
2,4-Dichlorophenylacetic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate, anhydrous
-
Ethyl acetate
Equipment:
-
Large-capacity, multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a nitrogen inlet.
-
Heating mantle with temperature control.
-
Large separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked flask under a nitrogen atmosphere, dissolve 2,4-dichlorophenylacetic acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0-5°C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0-5°C and slowly add methanol to quench the excess borane.
-
Work-up: Carefully add 1 M hydrochloric acid and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2,4-dichlorophenyl)ethanol. The product can be further purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound
This procedure outlines the conversion of 2-(2,4-dichlorophenyl)ethanol to the target compound, this compound, using phosphorus tribromide (PBr₃). This method is known for its high efficiency in converting primary alcohols to alkyl bromides with minimal side reactions.[1][2][3]
Materials and Reagents:
-
2-(2,4-Dichlorophenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate, anhydrous
Equipment:
-
Large-capacity, multi-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Ice bath.
-
Large separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a dry, multi-necked flask under a nitrogen atmosphere, dissolve 2-(2,4-dichlorophenyl)ethanol in anhydrous dichloromethane.
-
Addition of Brominating Agent: Cool the solution to 0-5°C in an ice bath. Add phosphorus tribromide dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the mixture back to 0-5°C and carefully pour it over ice-cold water with vigorous stirring to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2-(2,4-dichlorophenyl)ethanol
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Moles (mol) | Amount |
| 2,4-Dichlorophenylacetic acid | 205.03 | 1.0 | 1.0 | 205.03 g |
| Borane-THF complex (1 M) | N/A | 1.5 | 1.5 | 1.5 L |
| Anhydrous THF | 72.11 | - | - | 2.0 L |
| Product: 2-(2,4-dichlorophenyl)ethanol | 191.04 | - | - | Expected Yield: 85-95% |
Table 2: Quantitative Data for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Moles (mol) | Amount |
| 2-(2,4-Dichlorophenyl)ethanol | 191.04 | 1.0 | 1.0 | 191.04 g |
| Phosphorus tribromide (PBr₃) | 270.69 | 0.4 | 0.4 | 108.28 g (37.9 mL) |
| Anhydrous Dichloromethane | 84.93 | - | - | 2.0 L |
| Product: this compound | 253.95 | - | - | Expected Yield: 90-98% |
Visualizations
References
- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Functional Group Compatibility of 1-(2-Bromoethyl)-2,4-dichlorobenzene in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)-2,4-dichlorobenzene is a versatile building block in multi-step organic synthesis, offering multiple reaction sites for sequential functionalization. This trifunctional scaffold, containing a primary alkyl bromide and two aryl chlorides, allows for a programmed approach to the synthesis of complex molecules, including pharmaceutical intermediates. The distinct reactivity of the C(sp³)-Br, C(sp²)-Cl (at C4), and C(sp²)-Cl (at C2) bonds enables chemoselective transformations under appropriate reaction conditions. This document provides a detailed overview of the functional group compatibility of this compound, along with experimental protocols for key transformations, and showcases its potential in the synthesis of pharmaceutically relevant structures.
Introduction: Reactivity Profile
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents.
-
Bromoethyl Group (Alkyl Halide): The primary alkyl bromide is the most reactive site for nucleophilic substitution (SN2) reactions. It is susceptible to displacement by a wide range of nucleophiles under relatively mild conditions.
-
Dichlorophenyl Group (Aryl Halides): Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. However, they are excellent substrates for palladium-catalyzed cross-coupling reactions. The two chlorine atoms on the benzene ring exhibit different reactivities in some transformations due to their electronic and steric environments. The chlorine at the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the sterically hindered chlorine at the C2 position.
This differential reactivity allows for a synthetic strategy where the bromoethyl group can be modified first, followed by sequential or simultaneous functionalization of the dichlorophenyl ring, or vice-versa, through careful selection of reagents and catalysts.
Chemoselective Transformations: Data and Protocols
Nucleophilic Substitution at the Bromoethyl Group
The primary alkyl bromide readily undergoes substitution with various nucleophiles while the aryl chlorides remain intact.
Table 1: Nucleophilic Substitution Reactions on the Bromoethyl Group
| Nucleophile | Reagent | Product | Solvent | Conditions | Expected Yield |
| Azide | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-2,4-dichlorobenzene | DMF | 25-60 °C, 12-24 h | High |
| Cyanide | Potassium Cyanide (KCN) | 3-(2,4-Dichlorophenyl)propanenitrile | Ethanol/Water | Reflux, 2-4 h | Good to High |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(2,4-Dichlorophenyl)ethanol | Acetone/Water | 25-50 °C, 1-3 h | High |
| Amine | e.g., Methylamine (CH₃NH₂) | N-Methyl-2-(2,4-dichlorophenyl)ethanamine | Acetonitrile | 50-80 °C, 6-12 h | Good |
Experimental Protocol: Synthesis of 1-(2-Azidoethyl)-2,4-dichlorobenzene
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the residue by column chromatography on silica gel to yield 1-(2-azidoethyl)-2,4-dichlorobenzene.
Palladium-Catalyzed Cross-Coupling of the Aryl Chlorides
The aryl chloride moieties can be selectively functionalized using various palladium-catalyzed cross-coupling reactions. Generally, the C-Cl bond at the 4-position is more reactive than the one at the 2-position. However, with highly active catalyst systems, double coupling can be achieved.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Expected Product | | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C | Aryl-substituted dichlorobenzene | | Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene | 50-80 °C | Alkynyl-substituted dichlorobenzene | | Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 °C | Amino-substituted dichlorobenzene |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add K₃PO₄ (2.0 mmol) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by GC-MS for selective mono-arylation.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Multi-Step Synthesis Strategy: A Workflow for Sequential Functionalization
A key application of this compound is in the sequential synthesis of complex molecules. The following workflow illustrates a potential two-step functionalization, first at the aryl chloride position, followed by modification of the alkyl bromide side chain.
Caption: A logical workflow for the sequential functionalization of this compound.
Application in Pharmaceutical Synthesis: Analogs of Sertraline
The 4-(3,4-dichlorophenyl)tetralone core is a key structural motif in the antidepressant drug Sertraline (Zoloft®). While not a direct precursor in the commercial synthesis, this compound can be envisioned as a starting material for the synthesis of Sertraline analogs or other compounds containing the 2,4-dichlorophenyl ethyl moiety, which is of interest in drug discovery.
The following diagram outlines a conceptual synthetic pathway illustrating how this compound could be utilized in a multi-step synthesis towards a complex target.
Caption: Conceptual multi-step synthesis pathway starting from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex organic molecules. The predictable and differential reactivity of its alkyl bromide and aryl chloride functionalities allows for a high degree of control in multi-step synthetic sequences. By carefully selecting reaction conditions, researchers can achieve chemoselective modifications at each of the halogenated positions, making this compound an attractive building block for the construction of diverse molecular architectures, particularly in the field of medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for the strategic use of this compound in complex synthesis endeavors.
Application Notes and Protocols for Monitoring Reactions with 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring chemical reactions involving 1-(2-Bromoethyl)-2,4-dichlorobenzene. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are essential for tracking reaction progress, identifying intermediates and byproducts, and quantifying yields.
Reactions involving this compound, a reactive alkylating agent, often proceed via elimination of hydrogen bromide to form the more stable 2,4-dichlorostyrene. Therefore, the analytical methods provided focus on the detection and quantification of both the starting material and this key vinyl derivative.
Analytical Techniques Overview
A comparative overview of the recommended analytical techniques is presented below, highlighting their respective strengths for reaction monitoring.
| Technique | Principle | Quantitative Analysis | Throughput | Structural Information |
| GC-MS | Separation by boiling point and polarity, detection by mass-to-charge ratio. | Excellent, with proper calibration. | High | Provides molecular weight and fragmentation patterns for identification. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Excellent, with proper calibration. | High | Limited to retention time and UV spectrum. |
| NMR | Nuclear spin resonance in a magnetic field. | Good, especially with an internal standard (qNMR). | Low to Medium | Provides detailed structural information for unambiguous identification. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for monitoring the consumption of this compound and the formation of 2,4-dichlorostyrene.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) to prevent further reaction.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards for both this compound and 2,4-dichlorostyrene in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-350.
-
3. Data Presentation: Key GC-MS Data
The following table summarizes the expected retention times and key mass spectral fragments for the analyte and its common product.
| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| 2,4-Dichlorostyrene | ~8.5 | 172 (M+), 137, 102 |
| This compound | ~10.2 | 252 (M+), 173, 108 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Workflow for GC-MS Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a versatile technique for monitoring the reaction, especially for analyzing samples that may not be suitable for GC due to low volatility or thermal instability.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting with the mobile phase (e.g., 1 mL of acetonitrile/water mixture).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare calibration standards for this compound and 2,4-dichlorostyrene in the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 50% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
3. Data Presentation: Expected HPLC Data
| Compound | Retention Time (min) |
| This compound | ~12.5 |
| 2,4-Dichlorostyrene | ~14.0 |
Note: Retention times are approximate and will vary based on the specific HPLC system, column, and mobile phase conditions.
Logical Diagram for HPLC Method Development
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, making it an invaluable tool for confirming the identity of reactants, products, and any significant intermediates or byproducts. Both ¹H and ¹³C NMR can be used for reaction monitoring.
Experimental Protocol: NMR
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
If necessary, quench the reaction.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum. Key signals to monitor are the disappearance of the ethyl protons of the starting material and the appearance of the vinyl protons of the product.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. Monitor the disappearance of the aliphatic carbons of the starting material and the appearance of the olefinic carbons of the product.
-
3. Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~3.2 (t, 2H, -CH₂-Ar), ~3.6 (t, 2H, -CH₂-Br), 7.2-7.5 (m, 3H, Ar-H) | ~35 (-CH₂-Ar), ~38 (-CH₂-Br), ~127, ~129, ~130, ~132, ~133, ~135 (Ar-C) |
| 2,4-Dichlorostyrene | ~5.4 (d, 1H, vinyl-H), ~5.8 (d, 1H, vinyl-H), ~6.7 (dd, 1H, vinyl-H), 7.2-7.5 (m, 3H, Ar-H) | ~116 (vinyl-CH₂), ~127, ~129, ~130, ~132, ~134, ~135 (Ar-C), ~136 (vinyl-CH) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Signaling Pathway for Structural Elucidation by NMR
Application Notes and Protocols: The Use of 1-(2-Bromoethyl)-2,4-dichlorobenzene in the Synthesis of a Novel Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes describe a detailed protocol for the synthesis of a novel putative kinase inhibitor, N1-(2-(2,4-dichlorophenyl)ethyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , utilizing 1-(2-Bromoethyl)-2,4-dichlorobenzene as a key alkylating agent. This document provides a comprehensive experimental procedure, hypothetical quantitative data for the synthesized compound, and relevant biological context, including the targeted signaling pathway.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The development of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an ongoing effort in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors, including the Src family kinase inhibitor PP2.
This document outlines the synthesis of a novel analogue, building upon the known pyrazolo[3,4-d]pyrimidine core. The introduction of a 2,4-dichlorophenethyl moiety, via alkylation with this compound, is hypothesized to confer unique binding properties that may lead to enhanced or altered kinase inhibitory activity. The dichlorophenyl group can engage in favorable hydrophobic and halogen-bonding interactions within the ATP-binding pocket of various kinases.
Proposed Synthesis and Quantitative Data
The synthetic strategy involves the N-alkylation of a readily available pyrazolo[3,4-d]pyrimidine core, 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with this compound. This reaction proceeds via a standard nucleophilic substitution, where the secondary amine of the pyrazolopyrimidine acts as the nucleophile.
Hypothetical Reaction Data
| Parameter | Value |
| Reactants | |
| 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 1.0 eq |
| This compound | 1.2 eq |
| Potassium Carbonate (K₂CO₃) | 2.5 eq |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield (isolated) | 78% |
| Purity (by HPLC) | >98% |
Hypothetical Biological Activity of the Final Compound
| Target Kinase | IC₅₀ (nM) |
| Src | 15 |
| Abl | 45 |
| Lck | 25 |
| VEGFR2 | 250 |
| PDGFRβ | 350 |
Experimental Protocol
Synthesis of N¹-(2-(2,4-dichlorophenyl)ethyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Materials:
-
3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask, add 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 g, 3.88 mmol, 1.0 eq) and anhydrous potassium carbonate (1.34 g, 9.70 mmol, 2.5 eq).
-
Add 20 mL of anhydrous DMF to the flask and stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.18 g, 4.66 mmol, 1.2 eq) to the reaction mixture.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield the pure product as a white to off-white solid.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Proposed synthetic workflow for the novel kinase inhibitor.
Caption: Simplified Src signaling pathway targeted by the putative inhibitor.
Disclaimer
The synthetic protocol and all associated quantitative and biological data presented in these application notes are hypothetical and for illustrative purposes only. They are intended to provide a framework for the potential application of this compound in the synthesis of novel kinase inhibitors. Actual experimental results may vary. All laboratory work should be conducted by qualified personnel in a safe and appropriate environment.
Troubleshooting & Optimization
"common side reactions in the synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene and their prevention"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene.
Troubleshooting Guides & FAQs
This guide addresses common issues encountered during the three main stages of the synthesis:
-
Stage 1: Friedel-Crafts Acylation of 1,3-dichlorobenzene to 2,4-dichloroacetophenone.
-
Stage 2: Reduction of 2,4-dichloroacetophenone to 1-(2,4-dichlorophenyl)ethanol.
-
Stage 3: Bromination of 1-(2,4-dichlorophenyl)ethanol to this compound.
Stage 1: Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of 1,3-dichlorobenzene is giving a low yield of the desired 2,4-dichloroacetophenone. What are the possible causes and solutions?
Answer:
Low yields in the Friedel-Crafts acylation of 1,3-dichlorobenzene can stem from several factors. The two chlorine atoms on the starting material are deactivating, making the reaction inherently slower than with benzene.[1] Here are common causes and their preventive measures:
-
Insufficient Catalyst Activity: Aluminum chloride (AlCl₃) is hygroscopic and its activity is significantly reduced by moisture.
-
Prevention: Use freshly opened, anhydrous AlCl₃. Handle the catalyst quickly in a dry environment (e.g., glove box or under a stream of inert gas). Ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reaction Temperature: The reaction temperature is crucial for balancing the reaction rate and minimizing side reactions.
-
Impure Reagents: The purity of 1,3-dichlorobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride) is important.
-
Prevention: Use high-purity, dry reagents. If necessary, distill the 1,3-dichlorobenzene and acetyl chloride before use.
-
Question: I am observing an unexpected isomer in the product mixture of my Friedel-Crafts acylation. How can I minimize its formation?
Answer:
The primary isomer expected from the Friedel-Crafts acylation of 1,3-dichlorobenzene is 2,4-dichloroacetophenone. However, the formation of a minor isomer, 2,6-dichloroacetophenone, can occur.[4]
-
Cause: The directing effects of the two chlorine atoms on the benzene ring can lead to substitution at the 2- and 6-positions, although the 4-position is sterically and electronically favored.
-
Prevention:
-
Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the reaction, favoring the thermodynamically more stable 2,4-isomer.
-
Purification: The 2,6-isomer can typically be removed during the purification process, such as through recrystallization or column chromatography of the crude product.[3][5]
-
Table 1: Summary of Side Reactions in Friedel-Crafts Acylation and Their Prevention
| Side Reaction/Issue | Cause | Prevention |
| Low Yield | Inactive catalyst (moisture), suboptimal temperature, impure reagents. | Use anhydrous AlCl₃, maintain optimal temperature, use pure and dry reagents. |
| Formation of 2,6-dichloroacetophenone | Electronic and steric effects of the chlorine substituents. | Control reaction temperature; purify the product via recrystallization or chromatography. |
Stage 2: Reduction of 2,4-dichloroacetophenone
Question: My reduction of 2,4-dichloroacetophenone with sodium borohydride (NaBH₄) is incomplete. How can I ensure the reaction goes to completion?
Answer:
Incomplete reduction is a common issue when converting 2,4-dichloroacetophenone to 1-(2,4-dichlorophenyl)ethanol. Several factors can contribute to this:
-
Insufficient Reducing Agent: While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess is often required to ensure the reaction goes to completion.[6][7]
-
Prevention: Use a molar excess of NaBH₄ (e.g., 1.2-1.5 equivalents).
-
-
Reaction Time: The reduction may be slower than anticipated.
-
Prevention: Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.[8]
-
-
Low Temperature: While the reaction is often carried out at a low temperature initially to control the exothermic reaction, it may need to be warmed to room temperature to proceed to completion.[7]
-
Prevention: After the initial exothermic phase at 0°C, allow the reaction to stir at room temperature for a sufficient period.
-
Question: Are there any other common side products I should be aware of during the NaBH₄ reduction?
Answer:
The reduction of 2,4-dichloroacetophenone with NaBH₄ is generally a clean reaction.[9][10] The primary side product is typically unreacted starting material due to incomplete reduction. The formation of other byproducts is not widely reported under standard NaBH₄ reduction conditions.
Table 2: Troubleshooting the Reduction of 2,4-dichloroacetophenone
| Issue | Possible Cause | Prevention/Solution |
| Incomplete Reduction | Insufficient NaBH₄, short reaction time, low temperature. | Use a molar excess of NaBH₄, increase reaction time, allow the reaction to warm to room temperature, monitor by TLC. |
Stage 3: Bromination of 1-(2,4-dichlorophenyl)ethanol
Question: During the bromination of 1-(2,4-dichlorophenyl)ethanol, I am observing a significant amount of an elimination product. How can I favor the desired substitution reaction?
Answer:
The formation of 2,4-dichlorostyrene via an elimination reaction is a common side reaction that competes with the desired substitution to form this compound.[11][12][13][14] The choice of brominating agent and reaction conditions plays a crucial role in determining the ratio of substitution to elimination products.
-
Using Phosphorus Tribromide (PBr₃): This reagent generally favors an Sₙ2 mechanism, which promotes substitution over elimination, especially for primary and secondary alcohols.[15][16][17][18][19]
-
Prevention of Elimination:
-
Use PBr₃ as the brominating agent.
-
Maintain a low reaction temperature (e.g., 0°C) to disfavor the elimination pathway, which typically has a higher activation energy.
-
The absence of a strong base will also disfavor E2 elimination.
-
-
-
Using the Appel Reaction (PPh₃/CBr₄): This reaction also proceeds via an Sₙ2-like mechanism and is known for converting alcohols to alkyl halides under mild conditions, which can help to minimize elimination.[20][21][22][23][24]
-
Prevention of Elimination:
-
Employ the Appel reaction conditions (triphenylphosphine and carbon tetrabromide).
-
The reaction is typically run at or below room temperature, which helps to suppress elimination.
-
-
Question: Can other side reactions occur during the bromination step?
Answer:
Besides elimination, another potential, though less common, side reaction could be the formation of di- or poly-brominated products on the ethyl chain, although this is less likely under the controlled conditions typically used for converting a secondary alcohol to a bromide. With highly activated aromatic rings, electrophilic aromatic substitution on the ring is a possibility, but the two deactivating chlorine atoms on the benzene ring make this unlikely in this specific case.
Table 3: Common Side Reactions in the Bromination of 1-(2,4-dichlorophenyl)ethanol
| Side Product | Reaction Type | Prevention |
| 2,4-dichlorostyrene | Elimination (E1 or E2) | Use Sₙ2-favoring reagents like PBr₃ or the Appel reaction (PPh₃/CBr₄). Maintain low reaction temperatures. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,3-dichlorobenzene
-
To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum trichloride (1.3 equivalents).
-
Add 1,3-dichlorobenzene (1.0 equivalent) to the flask.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise through the dropping funnel while maintaining the reaction temperature between 45-55°C with a water bath.
-
After the addition is complete, heat the mixture to 90-95°C and stir for 3 hours.[2]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2,4-dichloroacetophenone can be purified by vacuum distillation or recrystallization from a suitable solvent.[3][5]
Protocol 2: Reduction of 2,4-dichloroacetophenone with NaBH₄
-
In a round-bottom flask, dissolve 2,4-dichloroacetophenone (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[7][8]
-
Cool the reaction mixture again in an ice bath and slowly quench the excess NaBH₄ by adding dilute hydrochloric acid until the effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-(2,4-dichlorophenyl)ethanol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Bromination of 1-(2,4-dichlorophenyl)ethanol with PBr₃
-
In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 1-(2,4-dichlorophenyl)ethanol (1.0 equivalent) in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.[16]
-
After the addition, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice.
-
Separate the organic layer, and wash it carefully with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 3. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. scribd.com [scribd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 16. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 17. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 18. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. Appel reaction - Wikipedia [en.wikipedia.org]
- 21. Appel Reaction [organic-chemistry.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. jk-sci.com [jk-sci.com]
- 24. orgosolver.com [orgosolver.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromoethyl)-2,4-dichlorobenzene Alkylation
Welcome to the technical support center for the alkylation of 1-(2-Bromoethyl)-2,4-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing the alkylation of this compound?
A1: The success of the alkylation reaction hinges on several key parameters: the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. The interplay of these factors will determine the reaction rate, yield, and purity of the final product.
Q2: Which bases are typically recommended for this type of alkylation?
A2: A variety of inorganic and organic bases can be employed. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The strength of the base should be matched to the acidity of the nucleophile to ensure efficient deprotonation without causing unwanted side reactions.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often preferred as they can effectively dissolve the reactants and promote S(_N)2 reactions. The choice of solvent can significantly impact the reaction yield.
Q4: What are the common side reactions to be aware of?
A4: Potential side reactions include elimination of HBr from the bromoethyl group, especially with sterically hindered or strong bases, and over-alkylation if the product can be further alkylated. In the context of Friedel-Crafts type reactions, polyalkylation on an aromatic substrate is a known complication. Careful control of reaction conditions is necessary to minimize these byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Ineffective base for deprotonation.- Low reaction temperature.- Impure starting materials or reagents. | - Screen a variety of bases with different strengths (e.g., K₂CO₃, NaH, DBU).- Gradually increase the reaction temperature and monitor for product formation.- Ensure all starting materials and solvents are pure and anhydrous. |
| Formation of Multiple Products | - Over-alkylation of the nucleophile or product.- Side reactions such as elimination. | - Use a controlled stoichiometry of the alkylating agent.- Employ milder reaction conditions (lower temperature, less reactive base).- Optimize the solvent to favor the desired reaction pathway. |
| Incomplete Reaction | - Insufficient reaction time.- Inadequate mixing.- Deactivation of the catalyst (if applicable). | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.- Ensure efficient stirring throughout the reaction.- Use fresh catalyst or consider a different catalytic system. |
| Difficult Product Purification | - Presence of closely related impurities or unreacted starting materials. | - Optimize the reaction to maximize conversion and minimize side products.- Employ chromatographic purification techniques such as column chromatography with a carefully selected eluent system.- Consider recrystallization from a suitable solvent to obtain a pure product. |
Experimental Protocols
General Protocol for N-Alkylation with this compound
This protocol provides a general starting point for the N-alkylation of a heterocyclic amine. Optimization of specific parameters is recommended for each unique substrate.
Materials:
-
This compound
-
Nucleophile (e.g., a piperidine derivative)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile, MeCN)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the nucleophile (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).
-
Add this compound (1.0 - 1.2 eq) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize the optimization of reaction conditions for analogous alkylation reactions, providing a valuable reference for your experiments.
Table 1: Optimization of Reaction Conditions for a Model N-Alkylation Reaction [1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | MeCN | 80 | 12 | 75 |
| 2 | Cs₂CO₃ (1.5) | MeCN | 80 | 12 | 82 |
| 3 | NaH (1.5) | DMF | 25 | 6 | 90 |
| 4 | DBU (1.5) | MeCN | 25 | 8 | 85 |
| 5 | NaH (1.5) | THF | 25 | 6 | 78 |
| 6 | NaH (1.5) | DMF | 0 to 25 | 6 | 94 |
This data is illustrative and based on a representative N-alkylation reaction. Results may vary depending on the specific substrates used.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the alkylation reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Regioselectivity in Reactions with 1-(2-Bromoethyl)-2,4-dichlorobenzene
Welcome to the technical support center for reactions involving 1-(2-Bromoethyl)-2,4-dichlorobenzene. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the substituents influence reactivity?
A1: this compound has two main regions of reactivity: the aromatic ring and the bromoethyl side chain.
-
Aromatic Ring: The benzene ring is substituted with two chlorine atoms (electron-withdrawing, deactivating, ortho, para-directing) and a bromoethyl group (electron-withdrawing, deactivating). The ring is generally deactivated towards electrophilic aromatic substitution (EAS). However, substitution is still possible under forcing conditions. The positions for electrophilic attack are influenced by the directing effects of all three substituents. The C-Cl bonds can also participate in nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
-
Bromoethyl Side Chain: The primary bromine on the ethyl group is a good leaving group, making this site susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.
"mitigation of byproduct formation in 1-(2-Bromoethyl)-2,4-dichlorobenzene synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a three-step process:
-
Friedel-Crafts Acylation: 1,3-Dichlorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2',4'-dichloroacetophenone.
-
Ketone Reduction: The resulting 2',4'-dichloroacetophenone is reduced, typically with sodium borohydride, to yield 1-(2,4-dichlorophenyl)ethanol.
-
Alcohol Bromination: The secondary alcohol is then converted to the final product, this compound, using a brominating agent such as phosphorus tribromide (PBr₃) or via the Appel reaction.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: Byproduct formation can occur at each stage of the synthesis:
-
Friedel-Crafts Acylation: The main byproduct is the isomeric 2',6'-dichloroacetophenone.[1]
-
Ketone Reduction: This step is generally clean, but incomplete reduction can leave unreacted starting material.
-
Alcohol Bromination: The most common byproduct is the elimination product, 2,4-dichlorostyrene. Other potential byproducts include ethers (from intermolecular dehydration of the alcohol) and phosphite esters if using PBr₃.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of all three reaction steps.[2] For the ketone reduction, a 2,4-dinitrophenylhydrazine (2,4-DNP) stain can be used to visualize the ketone starting material.[2] Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, including the identification and quantification of byproducts.
Troubleshooting Guides
Step 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
Problem: Low yield of 2',4'-dichloroacetophenone and/or formation of multiple products.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Isomer Formation | The primary byproduct is the 2',6'-dichloroacetophenone isomer. To favor the desired 2',4'-isomer, control of reaction temperature is crucial. Running the reaction at lower temperatures generally increases the selectivity for the para-acylation. The choice of solvent can also influence the isomer ratio.[1] |
| Catalyst Inactivity | Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃. |
| Deactivated Starting Material | 1,3-Dichlorobenzene is a deactivated aromatic ring, making the reaction inherently slower. Ensure an adequate amount of catalyst is used (often in stoichiometric amounts) and allow for sufficient reaction time. Gentle heating may be required, but this can also lead to more side products. |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a small, additional portion of the Lewis acid catalyst may be carefully added. |
Step 2: Reduction of 2',4'-Dichloroacetophenone
Problem: Incomplete reduction or presence of unexpected byproducts.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Incomplete Reaction | Ensure a sufficient excess of sodium borohydride (NaBH₄) is used (typically 1.5-2.0 equivalents). The reaction is often performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.[3][4] Monitor by TLC until the ketone spot disappears. |
| Hydrolysis of NaBH₄ | NaBH₄ reacts with protic solvents like methanol or ethanol. While these are common solvents for this reaction, the reagent should be added to the cooled solution of the ketone, and an excess is used to account for any decomposition.[5] |
| Side Reactions | Sodium borohydride is a mild and chemoselective reducing agent that will not typically reduce the chloro-substituents on the aromatic ring.[3] If other reducible functional groups are present in the molecule, they may also be reduced. |
Step 3: Bromination of 1-(2,4-dichlorophenyl)ethanol
Problem: Low yield of this compound and formation of elimination byproduct.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Elimination to form 2,4-dichlorostyrene | This is the most common side reaction. To minimize elimination, maintain a low reaction temperature (typically 0°C).[6] Using a non-nucleophilic base, such as pyridine, can scavenge the HBr byproduct that can catalyze elimination. When using PBr₃, adding the alcohol to the PBr₃ solution (inverse addition) at low temperatures can also reduce side reactions.[7] |
| Incomplete Reaction | Ensure an adequate amount of the brominating agent is used. For PBr₃, approximately 0.33 to 0.5 equivalents are used per equivalent of alcohol.[8] For the Appel reaction, a slight excess of triphenylphosphine and carbon tetrabromide is typically used.[9] |
| Formation of Phosphite Esters (with PBr₃) | Incomplete reaction can sometimes be due to the formation of stable phosphite ester intermediates. Using a slight excess of PBr₃ and ensuring sufficient reaction time can help drive the reaction to completion.[10] |
| Hydrolysis of Product | The bromoethyl group is susceptible to hydrolysis. Ensure anhydrous conditions during the reaction and workup. |
Experimental Protocols
Protocol 1: Synthesis of 2',4'-Dichloroacetophenone via Friedel-Crafts Acylation
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.3 eq.).
-
Add 1,3-dichlorobenzene (1.0 eq.) to the flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride (1.1 eq.) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of 1-(2,4-Dichlorophenyl)ethanol via Ketone Reduction
-
Dissolve 2',4'-dichloroacetophenone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis shows the absence of the starting ketone.
-
Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the product, which can be used in the next step without further purification if sufficiently pure.
Protocol 3: Synthesis of this compound via Alcohol Bromination with PBr₃
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add phosphorus tribromide (0.4 eq.) and dry diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 1-(2,4-dichlorophenyl)ethanol (1.0 eq.) in dry diethyl ether and add it dropwise to the PBr₃ solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-3 hours.[6]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, slowly pour the mixture over crushed ice.
-
Separate the organic layer and wash it with a cold, saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Catalyst on Isomer Distribution in Friedel-Crafts Acylation of Dichlorobenzenes (Illustrative)
| Catalyst | Solvent | Temperature (°C) | 2,4-Isomer (%) | 2,6-Isomer (%) | Reference |
| AlCl₃ | CS₂ | 0 | 90 | 10 | Hypothetical |
| FeCl₃ | Nitrobenzene | 25 | 85 | 15 | Hypothetical |
| ZnCl₂ | 1,2-Dichloroethane | 80 | 75 | 25 | Hypothetical |
Note: The data in this table is illustrative and based on general principles of Friedel-Crafts reactions. Actual results may vary based on specific experimental conditions.
Table 2: Comparison of Bromination Methods for Secondary Benzylic Alcohols (Illustrative)
| Brominating Agent | Base | Temperature (°C) | Substitution Product Yield (%) | Elimination Byproduct (%) | Reference |
| PBr₃ | None | 25 | 75 | 25 | Hypothetical |
| PBr₃ | Pyridine | 0 | 90 | 10 | Hypothetical |
| CBr₄/PPh₃ (Appel) | None | 25 | 88 | 12 | Hypothetical |
Note: The data in this table is illustrative and based on typical outcomes for the bromination of secondary benzylic alcohols. Actual yields and byproduct ratios will depend on the specific substrate and reaction conditions.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Byproduct formation in the Friedel-Crafts acylation step.
Caption: Troubleshooting guide for low yield in the alcohol bromination step.
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. TCI Practical Example: Bromination Using Phosphorus Tribromide | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 8. orgosolver.com [orgosolver.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(2-Bromoethyl)-2,4-dichlorobenzene and its Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(2-Bromoethyl)-2,4-dichlorobenzene and related halogenated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after synthesizing this compound?
Common impurities often relate to the starting materials and side reactions. These can include unreacted 1,3-dichlorobenzene, isomers formed during bromination (e.g., 1-bromo-3,5-dichlorobenzene), or dibrominated/polychlorinated species.[1][2] Dehalogenation products, where the bromine or a chlorine atom is replaced by hydrogen, can also occur under certain reductive conditions.[3]
Q2: What are the key physical properties of these compounds relevant to purification?
The physical properties dictate the most suitable purification strategy. 1-Bromo-2,4-dichlorobenzene, a closely related precursor, is a low-melting solid, which makes it a candidate for recrystallization or distillation. Halogenated aromatic compounds are generally nonpolar and soluble in many organic solvents.
Table 1: Physical Properties of 1-Bromo-2,4-dichlorobenzene
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₃BrCl₂ | [4] |
| Molecular Weight | 225.9 g/mol | |
| Melting Point | 26-30 °C | |
| Boiling Point | 236.8 °C (at 760 mmHg) | |
| Appearance | White to light yellow solid or liquid | [5][6] |
| Purity (Typical) | 97-98% |[5] |
Q3: Which primary purification techniques are most effective for this class of compounds?
The most effective techniques depend on the nature of the crude product and impurities:
-
Vacuum Distillation: Ideal for liquid products or low-melting solids to separate them from non-volatile impurities or compounds with significantly different boiling points.[3]
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities, such as removing more polar or baseline impurities.[7] Given the nonpolar nature of the target compound, a normal-phase setup is common.
-
Recrystallization: A powerful technique if the target compound is a solid at room temperature and a suitable solvent can be found that dissolves impurities well when cold or the product well when hot.[8][9]
Q4: How can I check the purity of my final product?
Standard analytical techniques are used to assess purity:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for quantifying purity and detecting trace impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities.[10]
-
Mass Spectrometry (MS): Can confirm the molecular weight and isotopic pattern characteristic of compounds containing bromine and chlorine.[10][12]
Troubleshooting Guides
Problem: My purified product has a yellow or brown discoloration.
This issue often points to oxidation or the presence of highly conjugated, colored impurities.[3]
A1:
-
For Solids: Attempt recrystallization. Adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Stir with the charcoal for 5-10 minutes before performing a hot filtration to remove it, then allow the filtrate to crystallize.
-
For Liquids/Oils: Vacuum distillation is often the most effective method.[3] If oxidation is suspected, adding a small amount of zinc dust to the distillation flask can help prevent further degradation during heating.[3]
-
Chromatographic Approach: If other methods fail, passing the compound through a short plug of silica gel or neutral alumina can remove polar, colored impurities.[3] Be cautious, as acidic silica gel can sometimes cause degradation of sensitive compounds.[7]
Caption: Troubleshooting workflow for discolored products.
Problem: My compound is decomposing on a silica gel column.
Halogenated compounds can sometimes be unstable on standard silica gel due to its acidic nature.[7]
A2:
-
Confirm Instability: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, it confirms instability on silica.
-
Use a Milder Stationary Phase: Try using neutral alumina or Florisil for your column chromatography.[7]
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with your column solvent and adding 1-2% triethylamine.
-
Switch Purification Method: If the compound is highly sensitive, avoid chromatography and opt for vacuum distillation or recrystallization if possible.
Problem: I can't separate my product from an impurity with a very similar Rf value.
This is a common challenge, especially with isomers or impurities of similar polarity.
A3:
-
Optimize the Solvent System: Test a variety of solvent systems. Try switching one of the solvents for another of similar polarity but different chemical nature (e.g., replace dichloromethane with ethyl acetate or toluene with hexanes). This can alter the specific interactions with the stationary phase and improve separation.
-
Try a Different Stationary Phase: If normal-phase silica isn't working, consider reverse-phase (C18) chromatography, where the elution order is inverted. A reverse-phase HPLC method for 1-bromo-2,4-dichlorobenzene uses an acetonitrile/water mobile phase.[11]
-
Increase Column Efficiency: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.
-
Consider an Alternative Technique: If the impurity has a different boiling point, vacuum distillation may be effective. If your product is a solid, fractional crystallization could be an option.
Problem: My analytical data (NMR/MS) suggests dehalogenation has occurred.
Loss of a halogen atom indicates that the molecule was exposed to reductive conditions.[3]
A4:
-
Review Your Synthesis: Avoid using strong reducing agents (e.g., Raney Nickel with excess hydrogen) if they are not compatible with the aromatic halogens.[3]
-
Check Workup and Purification Conditions: Avoid exposure to strong bases at high temperatures.[3] During chromatography, avoid overly reactive stationary phases. Ensure that any metals used (e.g., zinc dust) are for a specific purpose and are not unintentionally catalyzing a dehalogenation reaction.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying nonpolar compounds like this compound.
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. For nonpolar compounds, start with a low percentage of ethyl acetate in hexanes (e.g., 2-10%).
-
Column Packing: Pack a column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the selected solvent system. Apply gentle positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This method is suitable if the product is a solid with suitable solubility properties.
-
Solvent Selection: Find a single solvent (or a solvent pair) that dissolves the crude product poorly at low temperatures but completely at its boiling point. For nonpolar solids, solvents like hexanes, heptane, or ethanol/water mixtures are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (if needed): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: General purification strategy workflow.
References
- 1. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2,4-dichlorobenzene | 1193-72-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1-Bromo-2,4-dichlorobenzene, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Purification [chem.rochester.edu]
- 8. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-Bromo-2,4-dichlorobenzene | SIELC Technologies [sielc.com]
- 12. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
"identifying and characterizing impurities in 1-(2-Bromoethyl)-2,4-dichlorobenzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)-2,4-dichlorobenzene. The information is designed to help identify and characterize potential impurities encountered during synthesis, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage. They are generally classified into organic impurities, inorganic impurities, and residual solvents.[1][2]
-
Starting Materials and Intermediates: Unreacted starting materials or synthetic intermediates may carry through to the final product if not completely removed.[2] For a typical synthesis of this compound, this could include 1,3-dichlorobenzene, 2,4-dichloroacetophenone, or 2-(2,4-dichlorophenyl)ethanol.
-
By-products: These are formed from side reactions during the synthesis. Examples include positional isomers (e.g., 1-(2-Bromoethyl)-3,5-dichlorobenzene), over-brominated products, or elimination products like 2,4-dichlorostyrene.
-
Degradation Products: The final compound can degrade over time due to factors like hydrolysis, oxidation, or photolysis.[2][3] The bromoethyl group, for instance, can be susceptible to hydrolysis, forming the corresponding alcohol.
-
Reagents and Catalysts: Traces of reagents, ligands, or catalysts used in the synthesis can remain as inorganic or organic impurities.[3]
Q2: How are impurities classified according to regulatory guidelines (e.g., ICH)?
The International Council for Harmonisation (ICH) provides guidelines that classify impurities into three main categories:[1]
-
Organic Impurities: These can be process-related (starting materials, intermediates, by-products) or drug-related (degradation products).[1][2]
-
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[2][3]
-
Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance or in the preparation of the drug product.[4] They are classified into Class 1 (highly toxic), Class 2, and Class 3 (less toxic) based on their risk to human health.
Q3: What are the recommended initial analytical techniques for screening for impurities?
A combination of chromatographic and spectroscopic techniques is typically used for initial screening.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) are the standard methods for separating and detecting impurities.[3][5] GC is particularly well-suited for volatile halogenated organic compounds.[5]
-
Spectroscopic Methods: Mass Spectrometry (MS), often coupled with chromatography (GC-MS, LC-MS), provides crucial information about the molecular weight and fragmentation patterns of impurities.[4]
Q4: At what threshold does an impurity need to be identified and characterized?
According to regulatory guidelines, any impurity present in a drug substance above a certain threshold must be identified and characterized to assess its potential impact on safety and efficacy.[4] If an estimation indicates that an impurity level is greater than 0.1%, it generally requires structural identification and characterization.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Problem: I see an unexpected peak in my GC-MS analysis. How do I begin to identify it?
Answer: An unexpected peak requires a systematic investigation. The first step is to analyze the mass spectrum of the unknown peak and compare it with the main component.
-
Analyze the Mass Spectrum:
-
Molecular Ion (M+): Determine the molecular weight of the impurity from the molecular ion peak. Look for the characteristic isotopic pattern of bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2, M+4 in ~9:6:1 ratio for two chlorines). This pattern is a powerful diagnostic tool.
-
Fragmentation Pattern: Compare the fragmentation pattern to that of this compound. Common losses for this structure include Br (m/z 79/81), CH2Br, and cleavage of the ethyl group. Differences in fragmentation can suggest the impurity's structure.
-
-
Consider Potential Impurities: Based on the molecular weight and fragmentation, hypothesize a structure. Consult the table of potential impurities below.
-
Confirm with Standards: If available, the most reliable method is to run an authentic standard of the suspected impurity under the same GC-MS conditions to confirm its retention time and mass spectrum.[4]
Problem: My HPLC chromatogram shows poor separation between the main peak and an impurity. What should I do?
Answer: Poor resolution in HPLC can often be solved by systematically modifying the chromatographic conditions.
-
Adjust Mobile Phase Strength: If using reverse-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.
-
Change Mobile Phase pH: If the impurity has acidic or basic properties, adjusting the pH of the aqueous portion of the mobile phase can alter its retention time relative to the neutral main compound.
-
Try a Different Stationary Phase: If modifying the mobile phase is ineffective, switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or Cyano) can provide a different separation selectivity.
-
Optimize Temperature and Flow Rate: Lowering the flow rate can increase column efficiency. Adjusting the column temperature can also affect selectivity and resolution.
Problem: I suspect the presence of positional isomers. How can I confirm this?
Answer: Positional isomers often have identical molecular weights and very similar mass spectra, making them difficult to distinguish by MS alone.
-
Chromatographic Separation: High-resolution capillary gas chromatography is often capable of separating positional isomers of halogenated aromatic compounds.[5] Similarly, optimizing HPLC conditions may achieve separation.
-
Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for identifying isomers.
-
¹H NMR: The splitting patterns and chemical shifts of the aromatic protons will be different for each isomer. For this compound, you expect three distinct aromatic protons. An isomer like 1-(2-Bromoethyl)-2,5-dichlorobenzene would also have three, but their coupling patterns would differ.
-
¹³C NMR: The number of signals and their chemical shifts in the carbon spectrum will also be unique to each isomer's specific structure.
-
Data Presentation: Potential Impurities
The following table summarizes potential impurities, their likely sources, and key analytical data points.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source | Key Analytical Signature (GC-MS) |
| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Starting Material | MW 146/148/150. Lacks bromoethyl group fragmentation. |
| 2,4-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | Synthesis Intermediate | MW 188/190/192. Presence of a carbonyl group (C=O). |
| 2-(2,4-Dichlorophenyl)ethanol | C₈H₈Cl₂O | 191.05 | Synthesis Intermediate/Degradation | MW 190/192/194. Presence of a hydroxyl group (-OH). |
| 1-(2-Bromoethyl)-3,5-dichlorobenzene | C₈H₇BrCl₂ | 253.95 | Isomeric By-product | Same MW as the product, but different GC retention time and NMR spectrum. |
| 2,4-Dichlorostyrene | C₈H₆Cl₂ | 173.04 | By-product (Elimination) | MW 172/174/176. Presence of a vinyl group. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol outlines a general method for the analysis of this compound. Optimization may be required.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
-
MS Detector:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like Dichloromethane or Hexane.
Protocol 2: HPLC-UV Analysis for Purity Determination
This protocol provides a starting point for reverse-phase HPLC analysis.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 25 mL of Acetonitrile. Dilute further as needed to be within the linear range of the detector.
Visualizations
Caption: General workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting and identifying an unknown peak.
Caption: Diagram of potential impurity entry points during a synthesis workflow.
References
"addressing steric hindrance issues in reactions with 1-(2-Bromoethyl)-2,4-dichlorobenzene"
Welcome to the technical support center for reactions involving 1-(2-Bromoethyl)-2,4-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to steric hindrance, and to provide practical guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does steric hindrance from the 2,4-dichloro substitution affect reactivity?
A1: this compound has two primary reactive sites: the aryl bromide and the alkyl (benzylic) bromide.
-
Aryl Bromide (C-Br on the benzene ring): This site is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and Grignard reagent formation. The chlorine atom at the ortho position (C2) creates significant steric hindrance, which can impede the approach of bulky reagents and catalysts. This often leads to slower reaction rates and lower yields.[1][2][3]
-
Alkyl Bromide (-CH2CH2Br): This site is prone to nucleophilic substitution reactions. While less directly affected by the aromatic chlorine atoms, the overall bulk of the molecule can still influence the approach of nucleophiles.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are often due to the steric hindrance caused by the ortho-chloro substituent, which can inhibit the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Low Suzuki Coupling Yields:
| Potential Cause | Suggested Solution |
| Inefficient Catalyst/Ligand System | Use bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or AntPhos, which are designed to facilitate reactions with sterically hindered aryl halides.[1][2] Consider using N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are good starting points.[1] For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary. |
| Unsuitable Solvent | Aprotic polar solvents like dioxane, toluene, or THF are commonly used. A mixture of an organic solvent and water is often employed. |
| Low Reaction Temperature | Sterically hindered couplings may require higher temperatures to proceed at a reasonable rate. |
Q3: Can I perform a Grignard reaction with this compound? What are the potential challenges?
A3: Yes, a Grignard reagent can be formed at the aryl bromide position. However, there are several challenges:
-
Reaction Initiation: The C-Cl bonds are generally less reactive towards magnesium than the C-Br bond. However, initiation can still be sluggish. Activation of the magnesium with iodine or 1,2-dibromoethane may be necessary.[4][5]
-
Side Reactions: The presence of the reactive bromoethyl group can lead to side reactions if the Grignard reagent is not formed and used under carefully controlled, cold conditions.
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.[4][6]
Q4: In nucleophilic substitution reactions, which bromine atom is more reactive?
A4: The bromine atom of the ethyl group (alkyl bromide) is significantly more reactive towards nucleophiles than the bromine atom attached to the benzene ring (aryl bromide).[7][8] This is because the C-Br bond in the bromoethyl group is a standard C(sp³)-Br bond, which is more susceptible to SN2 attack. The aryl C(sp²)-Br bond is stronger and less prone to nucleophilic substitution due to the electron density of the aromatic ring.[9][10]
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst; Steric hindrance inhibiting oxidative addition; Inappropriate ligand, base, or solvent. | Use a pre-catalyst or activate the catalyst in situ. Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos).[1] Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[1] Screen different aprotic solvents (e.g., dioxane, toluene). Increase the reaction temperature. |
| Formation of Homocoupled Byproducts | Sub-optimal reaction conditions. | Lower the catalyst loading. Ensure slow addition of reagents. Optimize the base and solvent system. |
| Decomposition of Starting Material | Reaction temperature is too high; Unstable boronic acid. | Lower the reaction temperature and increase the reaction time. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. |
Sonogashira Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Steric hindrance; Inefficient catalyst system; Homocoupling of the alkyne (Glaser coupling). | Use a more active palladium catalyst. Add a copper(I) co-catalyst (e.g., CuI).[11] Use an amine base like diisopropylamine or triethylamine.[11] Run the reaction under an inert atmosphere to minimize Glaser coupling. |
| Reaction Stalls | Catalyst deactivation. | Use a higher catalyst loading. Add fresh catalyst portion-wise. |
Heck Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | Steric hindrance; Poor catalyst activity. | Use a more active palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).[12] Increase the reaction temperature. |
| Poor Regioselectivity | Electronic and steric factors of the alkene. | Modify the electronic properties of the alkene substrate if possible. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Steric hindrance preventing C-N bond formation; Inappropriate ligand or base. | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos).[13] Use a strong, non-nucleophilic base such as sodium or lithium tert-butoxide. |
| Side Reactions | Reaction with the bromoethyl group. | Protect the amine if it is primary, or use a secondary amine. Control the reaction temperature carefully. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Steric hindrance from the ortho-chloro group impeding reactant approach.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved The Grignard Reaction This experiment will | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. why aryl halides are less reactive than alkyl halides? - askIITians [askiitians.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
"catalyst selection and optimization for cross-coupling with 1-(2-Bromoethyl)-2,4-dichlorobenzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-(2-Bromoethyl)-2,4-dichlorobenzene in cross-coupling reactions.
Troubleshooting Guide
Question: My Suzuki-Miyaura coupling reaction with this compound is not working (low or no yield). What are the common causes and how can I troubleshoot it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here’s a step-by-step troubleshooting guide:
-
Verify Starting Material Quality: Ensure the purity of your this compound, boronic acid or ester, and all reagents. Impurities can act as catalyst poisons[1]. Boronic acids, in particular, can degrade upon storage or undergo protodeboronation under certain reaction conditions[1].
-
Catalyst and Ligand Selection: The C-Br bond is significantly more reactive than the C-Cl bonds in your substrate.[2][3] Standard palladium catalysts like Pd(PPh₃)₄ can be effective for the C-Br bond. However, if you are targeting the less reactive C-Cl bonds, or if steric hindrance is an issue, consider using more specialized, bulky, and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1]
-
Base and Solvent Optimization: The choice of base and solvent is critical.[1] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[1] A solvent screen is often necessary, with common choices being toluene, dioxane, DMF, or THF.[1] For anhydrous couplings with K₃PO₄, the addition of a small amount of water may be beneficial.[1][4]
-
Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. If you observe catalyst decomposition (formation of palladium black), consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary. Optimization of reaction time is also crucial to prevent product degradation.
-
Degassing: Ensure that the reaction mixture is thoroughly degassed before heating. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[1]
Question: I am observing a significant amount of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.
-
Thorough Degassing: Improve your degassing technique (e.g., freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) to minimize oxygen in the reaction vessel.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the instantaneous concentration and suppress homocoupling.
-
Choice of Pre-catalyst and Ligands: Certain catalyst systems are more prone to promoting homocoupling. Experiment with different palladium pre-catalysts and ligands.
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish. What should I try?
Answer:
For sluggish Sonogashira couplings:
-
Copper Co-catalyst: If you are running a copper-free Sonogashira, the addition of a copper(I) co-catalyst like CuI can significantly accelerate the reaction.[5]
-
Base Selection: The base is crucial in deprotonating the terminal alkyne. Amine bases like triethylamine or diisopropylamine are commonly used.[5] The base can often serve as the solvent or a co-solvent.[5]
-
Solvent Effects: In some cases, polar aprotic solvents like DMF can slow down the reaction by competing for coordination sites on the palladium center.[1] Consider screening other solvents like THF or toluene.
-
Temperature: While many Sonogashira couplings can be performed at room temperature, some less reactive aryl bromides may require heating.[5] However, be aware that higher temperatures can also lead to alkyne homocoupling (Glaser coupling).
Frequently Asked Questions (FAQs)
Question: Which halogen on this compound is the most reactive in palladium-catalyzed cross-coupling reactions?
Answer:
The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition generally follows the order: C-Br > C-Cl.[2][3] Therefore, the aryl C-Br bond is the most reactive site for cross-coupling on this substrate. The benzylic C-Br bond in the ethyl group also has high reactivity, but its participation in cross-coupling can be complicated by side reactions like β-hydride elimination.[6][7] The two C-Cl bonds are the least reactive and typically require more forcing conditions or specialized catalyst systems for activation.[1]
Question: Can I selectively perform a cross-coupling reaction at the C-Br bond without affecting the C-Cl bonds?
Answer:
Yes, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective cross-coupling at the C-Br position.[2] By using standard palladium catalysts and carefully controlling the reaction conditions (e.g., milder temperatures), you can achieve high chemoselectivity for the functionalization of the C-Br bond while leaving the C-Cl bonds intact.
Question: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?
Answer:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1]
-
Dry Solvents: Use anhydrous solvents, as water can interfere with many organometallic reagents and aspects of the catalytic cycle.
-
Reagent Purity: Use high-purity starting materials, catalysts, ligands, and bases.[1]
-
Consistent Stirring: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture.
-
Accurate Temperature Control: Use a reliable method for maintaining a stable reaction temperature.
Question: Are there any alternatives to palladium catalysts for cross-coupling with this substrate?
Answer:
Yes, nickel and copper catalysts are emerging as viable alternatives to palladium for certain cross-coupling reactions.[2] Nickel catalysts can be particularly effective for coupling with less reactive aryl chlorides and are often more cost-effective. Copper catalysts are commonly used in Ullmann-type reactions and as co-catalysts in Sonogashira couplings.[2][5]
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling with Aryl Bromides.
| Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | A standard, reliable catalyst for many applications.[8][9] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly active system, good for challenging substrates.[8] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Effective for a wide range of substrates.[8] |
| NiCl₂(dppe) | dppe | - | THF | 25-60 | 12-24 | 85-95 | For Kumada coupling, a cost-effective alternative.[10] |
Note: This data is representative of typical results for aryl bromides and may vary based on the specific substrate and reaction conditions.
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling with Aryl Bromides.
| Catalyst/Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp. | 3 | 89 | Classic Sonogashira conditions.[5] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp. | 2-18 | up to 97 | Modern, highly active copper-free system.[11] |
| PdCl₂(CH₃CN)₂ | None | Cs₂CO₃ | PTS/H₂O | Room Temp. | - | 83 | Reaction in aqueous media.[12] |
Note: This data is representative of typical results for aryl bromides and may vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Selective Sonogashira Coupling at the C-Br Position
-
To a solution of this compound (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.[5]
Visualizations
Caption: A generalized workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene
Disclaimer: The following guide provides generalized information and best practices for managing exothermic reactions in the context of Friedel-Crafts alkylation of dichlorobenzenes. A specific, validated experimental protocol for the synthesis of 1-(2-Bromoethyl)-2,4-dichlorobenzene was not found in the available literature. Researchers should treat the provided information as a starting point and conduct a thorough risk assessment and small-scale trials before proceeding with any experiment.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing potential reaction exotherms during the synthesis of this compound. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm or Thermal Runaway
-
Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what are the likely causes?
-
Answer: An uncontrolled exotherm is a serious safety concern.
Immediate Actions:
-
Immediately stop the addition of any reagents.
-
Increase the efficiency of the cooling bath (e.g., by adding more dry ice or switching to a colder bath).
-
If the temperature continues to rise, be prepared for an emergency shutdown, which may include quenching the reaction by slowly adding a pre-chilled, non-reactive solvent. Never add water or protic solvents directly to an active Friedel-Crafts reaction mixture containing a Lewis acid like AlCl₃, as this will cause a violent, uncontrolled exotherm.
Potential Causes and Preventative Measures:
-
Rate of Reagent Addition: The alkylating agent (1,2-dibromoethane) was likely added too quickly. The rate of addition should be slow and controlled to allow the cooling system to dissipate the generated heat.
-
Inadequate Cooling: The cooling bath may not be efficient enough for the scale of the reaction. Ensure the cooling bath has sufficient capacity and surface area contact with the reaction vessel.
-
High Reactant Concentration: High concentrations of reactants can lead to a rapid reaction rate and excessive heat generation. Consider diluting the reaction mixture with a suitable anhydrous solvent.
-
Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride) is highly reactive. The amount and activity of the catalyst can significantly impact the reaction rate.
-
Issue 2: Low Product Yield
-
Question: My reaction has resulted in a low yield of this compound. What are the common reasons for this?
-
Answer: Low yields in Friedel-Crafts alkylations can stem from several factors.
Potential Causes and Solutions:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reactants or glassware will deactivate the catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: The product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount of the catalyst may be necessary.
-
Substrate Deactivation: Dichlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atoms. Harsher reaction conditions (e.g., higher temperature or a more active catalyst) may be needed compared to the alkylation of benzene.
-
Carbocation Rearrangement: While less likely with a primary alkyl halide, carbocation rearrangements are a known issue in Friedel-Crafts alkylations and can lead to undesired products.
-
Polyalkylation: The product, this compound, can potentially undergo a second alkylation. Using a large excess of the dichlorobenzene can help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary exothermic event in this synthesis?
Answer: The primary exothermic event is the electrophilic aromatic substitution reaction itself, where 2,4-dichlorobenzene reacts with the electrophile generated from 1,2-dibromoethane and the Lewis acid catalyst. The formation of the carbocation or carbocation-like complex and its subsequent reaction with the aromatic ring releases a significant amount of heat.
-
Question 2: How can I effectively monitor the reaction temperature?
Answer: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor the internal temperature. Do not rely on the temperature of the cooling bath alone, as there can be a significant temperature difference.
-
Question 3: What are the best practices for quenching the reaction?
Answer: The quenching process is also highly exothermic and must be handled with extreme care. The safest method is to slowly and cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This provides a large surface area and a significant heat sink to absorb the heat of hydrolysis of the aluminum chloride complex.
-
Question 4: What are potential side products?
Answer: Potential side products in this reaction could include:
-
Isomers: Alkylation at different positions on the dichlorobenzene ring.
-
Polyalkylated products: Di- or tri-alkylation of the dichlorobenzene ring.
-
Products from carbocation rearrangement: Although less common with primary halides, rearrangement could lead to different alkylated products.
-
Products from reaction with the second bromine of 1,2-dibromoethane: This could lead to diarylalkane formation.
-
Experimental Protocols
Note: The following is a generalized and hypothetical protocol for a Friedel-Crafts alkylation of dichlorobenzene. It is not a validated procedure for the synthesis of this compound and must be adapted and optimized with appropriate safety precautions.
Generalized Protocol for Friedel-Crafts Alkylation of Dichlorobenzene
-
Materials:
-
2,4-Dichlorobenzene
-
1,2-Dibromoethane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or other suitable solvent)
-
Crushed Ice
-
Hydrochloric Acid (concentrated)
-
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice-salt bath.
-
Substrate Addition: Add 2,4-dichlorobenzene (e.g., 1.0 equivalent) to the cooled suspension with stirring.
-
Alkylating Agent Addition: Slowly add 1,2-dibromoethane (e.g., 1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours. The reaction progress can be monitored by techniques such as TLC or GC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a small amount of concentrated hydrochloric acid.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
-
Data Presentation
The following tables provide hypothetical quantitative data for illustrative purposes. Actual experimental values will need to be determined.
Table 1: Reactant Quantities (Illustrative Example)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2,4-Dichlorobenzene | 147.00 | 14.7 | 0.10 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 22.5 | 0.12 | 1.2 |
| Aluminum Chloride | 133.34 | 14.7 | 0.11 | 1.1 |
Table 2: Temperature Control Parameters
| Parameter | Value |
| Initial Cooling Bath Temperature | -5°C to 0°C |
| Maximum Internal Reaction Temperature | 5°C |
| Duration of Alkylating Agent Addition | 1-2 hours |
| Post-Addition Stirring Time | 2-3 hours |
Mandatory Visualization
Caption: Generalized experimental workflow for Friedel-Crafts alkylation.
Caption: Troubleshooting logic for an uncontrolled exotherm.
Validation & Comparative
"comparative analysis of 1-(2-Bromoethyl)-2,4-dichlorobenzene and its chloro-analog in SN2 reactions"
Published: December 23, 2025
This guide provides a detailed comparative analysis of the reactivity of 1-(2-Bromoethyl)-2,4-dichlorobenzene and its chloro-analog, 1-(2-chloroethyl)-2,4-dichlorobenzene, in bimolecular nucleophilic substitution (SN2) reactions. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate starting materials and the design of synthetic pathways. The comparison is based on fundamental principles of organic chemistry and supported by data from analogous systems.
Executive Summary
In the realm of nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reaction kinetics.[1] When comparing this compound and 1-(2-chloroethyl)-2,4-dichlorobenzene in SN2 reactions, the bromo-analog is expected to be significantly more reactive. This heightened reactivity is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage during the concerted, single-step mechanism of an SN2 reaction.[1]
Data Presentation: Comparative Reactivity
| Substrate | Leaving Group | Relative Rate of Reaction (with NaI in Acetone) | Expected Relative Reactivity with Nucleophiles |
| 1-Bromobutane | Br⁻ | ~200 | High |
| 1-Chlorobutane | Cl⁻ | 1 | Low |
| This compound | Br⁻ | Expected to be significantly higher | High |
| 1-(2-Chloroethyl)-2,4-dichlorobenzene | Cl⁻ | Expected to be significantly lower | Low |
This trend is a direct consequence of the carbon-halogen bond strength; the C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the formation of the transition state.[1] Therefore, for any given nucleophile, this compound will react at a considerably faster rate than its chloro-analog under identical SN2 reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 1-(2-azidoethyl)-2,4-dichlorobenzene from either this compound or 1-(2-chloroethyl)-2,4-dichlorobenzene via an SN2 reaction. This protocol can be adapted for other nucleophiles.
Objective: To synthesize 1-(2-azidoethyl)-2,4-dichlorobenzene via a nucleophilic substitution reaction.
Materials:
-
This compound or 1-(2-chloroethyl)-2,4-dichlorobenzene (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the haloalkane (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Due to the higher reactivity of the bromo-substrate, a shorter reaction time is anticipated compared to the chloro-substrate.
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Mandatory Visualization
The following diagrams illustrate the key concepts of this comparative analysis.
Caption: Generalized SN2 reaction mechanism for the synthesis of 1-(2-azidoethyl)-2,4-dichlorobenzene.
Caption: A typical experimental workflow for an SN2 reaction.
References
Unvalidated Precursor: An Objective Evaluation of 1-(2-Bromoethyl)-2,4-dichlorobenzene in Drug Discovery
A comprehensive review of the scientific literature and patent databases reveals no specific validated drug targets for which 1-(2-Bromoethyl)-2,4-dichlorobenzene serves as a direct precursor. While this compound is commercially available, its application in the synthesis of bioactive molecules for defined pharmacological targets is not documented in publicly accessible research.
This guide, therefore, provides a comparative and hypothetical analysis of this compound's potential as a drug precursor based on the chemical reactivity of its constituent moieties. We will explore its possible applications in drug design by drawing parallels with structurally related and well-documented precursors. The experimental data and protocols presented are illustrative and based on general synthetic methodologies, as specific data for this compound is unavailable.
Chemical Reactivity and Synthetic Potential
This compound possesses two key structural features that could be exploited in organic synthesis: the reactive bromoethyl group and the dichlorinated phenyl ring.
-
The Bromoethyl Group: The primary alkyl bromide is a versatile functional group that can readily undergo nucleophilic substitution reactions (SN2). This makes it an effective alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental in the synthesis of many pharmaceutical agents to introduce a phenethyl scaffold. For instance, phenethyl bromide is a known precursor in the synthesis of fentanyl, a potent opioid receptor agonist.[1][2]
-
The 2,4-Dichlorophenyl Moiety: The dichlorinated benzene ring can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The chlorine atoms are electron-withdrawing and can affect the reactivity of the aromatic ring. While the carbon-chlorine bonds are generally stable, they can participate in certain cross-coupling reactions under specific catalytic conditions.
The combination of these two features allows for a potential two-step synthetic strategy where the bromoethyl group is first used for alkylation, followed by a subsequent modification of the aromatic ring if desired.
Hypothetical Drug Targets and Analogs
Given that the phenethylamine structure is a common motif in many psychoactive drugs and other therapeutics, molecules derived from this compound could hypothetically target a range of receptors and enzymes.[3][4]
Table 1: Potential (Hypothetical) Drug Targets for Derivatives of this compound
| Drug Target Class | Rationale for Potential Targeting | Example of a Known Drug with a Phenethylamine Scaffold |
| G-Protein Coupled Receptors (GPCRs) | The phenethylamine core is a well-established pharmacophore for many GPCRs, including adrenergic, dopaminergic, and serotonergic receptors.[5][6][7][8][9] | Dopamine (Dopamine Receptors) |
| Ion Channels | Substituted phenethylamines can modulate the activity of various ion channels. | Fentanyl (Opioid receptors, which are GPCRs that modulate ion channels) |
| Monoamine Transporters | The phenethylamine structure is the backbone of many monoamine reuptake inhibitors. | Amphetamine (Dopamine and Norepinephrine Transporters) |
Comparison with Alternative Precursors
In the absence of specific applications for this compound, we can compare its potential with other substituted phenethyl bromides that could be used to synthesize similar classes of compounds.
Table 2: Comparison of Hypothetical Precursors for Phenethylamine-Based Drug Candidates
| Precursor | Potential Advantages | Potential Disadvantages |
| This compound | Increased lipophilicity due to chlorine atoms may enhance membrane permeability. The 2,4-dichloro substitution pattern may offer unique binding interactions. | Lack of documented use and potential for unforeseen metabolic liabilities. |
| 2-Phenylethyl bromide | Well-documented reactivity and use in synthesizing various drug analogs.[1] | Lacks the specific substitution pattern that might be required for selectivity or potency against certain targets. |
| 1-(2-Bromoethyl)-4-fluorobenzene | Fluorine substitution can improve metabolic stability and binding affinity.[10] | The electronic effects of fluorine differ from those of chlorine, potentially altering target interactions. |
| 1-(2-Bromoethyl)-4-methoxybenzene | The methoxy group can act as a hydrogen bond acceptor and may improve solubility. | Can be susceptible to O-demethylation by metabolic enzymes. |
Experimental Protocols: A Hypothetical Example
The following is a generalized protocol for the synthesis of a hypothetical drug candidate using this compound. This is an illustrative example, and actual reaction conditions would require optimization.
Synthesis of a Hypothetical N-(2-(2,4-dichlorophenyl)ethyl)amine Derivative
-
Alkylation: To a solution of a primary or secondary amine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted phenethylamine derivative.
Bioisosteric Replacements for the 2,4-Dichlorophenyl Group
In drug design, it is often necessary to modify a lead compound to improve its properties. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy.[11][12][13][14]
Table 3: Potential Bioisosteric Replacements for the 2,4-Dichlorophenyl Moiety
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| 2,4-Dichlorophenyl | 3,4-Dichlorophenyl | To alter the substitution pattern and potentially improve target binding or selectivity. |
| 2,4-Dichlorophenyl | 4-Chlorophenyl | To reduce lipophilicity and potentially simplify the structure-activity relationship. |
| 2,4-Dichlorophenyl | Pyridyl or Thienyl Ring | To introduce heteroatoms that can act as hydrogen bond acceptors and potentially improve solubility and pharmacokinetic properties.[11] |
| 2,4-Dichlorophenyl | 4-Trifluoromethylphenyl | The trifluoromethyl group is a common bioisostere for chlorine and can enhance metabolic stability and binding affinity. |
Visualizations
Hypothetical Synthetic Workflow
Caption: Hypothetical workflow for the synthesis of a drug candidate.
Potential Signaling Pathway Modulation
References
- 1. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]
- 2. Federal Register :: Possible Control of Phenethyl Bromide as a List I Chemical [federalregister.gov]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 5. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Editorial: New approaches for the discovery of GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. ctppc.org [ctppc.org]
- 13. drughunter.com [drughunter.com]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalysts for the Selective Suzuki Coupling of 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for Chemoselective Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. A significant challenge arises when the substrate contains multiple halide substituents with differing reactivities, such as in 1-(2-bromoethyl)-2,4-dichlorobenzene. In such cases, the choice of catalyst is paramount to achieving chemoselectivity, preferentially coupling at the more reactive C-Br bond while leaving the C-Cl bonds intact. This guide provides a comparative analysis of two prominent palladium catalyst systems for the selective Suzuki coupling of bromo-chloro substituted aromatic compounds, offering valuable insights for researchers working on the synthesis of complex molecules.
Quantitative Performance Comparison of Catalyst Systems
The following table summarizes the performance of two distinct palladium catalyst systems in the selective Suzuki coupling of bromo-chloro substituted aromatic substrates. This data, compiled from studies on analogous compounds, provides a clear comparison of their efficacy in terms of yield and reaction conditions.
| Catalyst System | Substrate | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| System 1: Pd(OAc)₂ / PCy₃·HBF₄ | 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂: 0.2, PCy₃·HBF₄: 0.4 | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 |
| System 2: Pd(PPh₃)₄ | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Good |
Note: The data presented is for analogous substrates and serves as a strong indicator of catalyst performance for the selective Suzuki coupling of this compound at the C-Br position.
Experimental Protocols
Detailed methodologies for the two catalyst systems are provided below, based on successful selective Suzuki-Miyaura cross-coupling reactions of bromo-chloro arenes.
Catalyst System 1: Pd(OAc)₂ with Tricyclohexylphosphine Tetrafluoroborate (PCy₃·HBF₄)
This system is highly effective for the selective coupling of the C(sp²)-Br bond in the presence of a C(sp³)-Cl bond.[1]
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl bromide (e.g., 1-bromo-4-(chloromethyl)benzene, 0.30 mmol, 1.0 equiv.), the arylboronic acid (e.g., p-tolylboronic acid, 0.33 mmol, 1.1 equiv.), and cesium carbonate (Cs₂CO₃, 0.60 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.0006 mmol, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.0012 mmol, 0.4 mol%) in 1.0 mL of toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add 0.1 mL of degassed water to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by dilution with an organic solvent, washing with water and brine, followed by drying and purification.
Catalyst System 2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This catalyst is a versatile and commercially available option for Suzuki couplings and has been shown to be effective for the selective coupling of a bromo-substituted phenyl group in the presence of chloro-substituted pyrimidine.[2]
Procedure:
-
In a reaction vessel, combine the aryl bromide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 70-80 °C under an inert atmosphere.
-
The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS) to determine the optimal reaction time.
-
Upon completion, the reaction mixture is cooled and subjected to a standard aqueous workup and purification by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the selective Suzuki coupling of a dihaloarene, emphasizing the key steps from reaction setup to product isolation.
Caption: A generalized workflow for the selective Suzuki coupling of a dihaloarene.
This guide provides a foundational understanding of catalyst selection for the challenging chemoselective Suzuki coupling of substrates like this compound. The choice between a more active but potentially less selective catalyst system versus a milder, more selective one will depend on the specific requirements of the synthesis, including desired yield, reaction time, and cost considerations. Researchers are encouraged to use this information as a starting point for their own optimization studies.
References
A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 1-(2-Bromoethyl)-2,4-dichlorobenzene
Methodology Comparison: HPLC vs. GC-MS
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and sensitivity. Both HPLC and GC-MS offer distinct advantages for the purity profiling of 1-(2-Bromoethyl)-2,4-dichlorobenzene.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase.[1] It is particularly well-suited for non-volatile or thermally labile substances.[2] When coupled with a Diode Array Detector (DAD), HPLC can provide valuable information about the presence of impurities by comparing their UV-Vis spectra to that of the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[3] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] For halogenated compounds like this compound, GC-MS allows for high-confidence identification of impurities by matching their mass spectra against established libraries.[4]
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with DAD | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Suitable for a wide range of compounds, including those with lower volatility. | Ideal for volatile and thermally stable compounds. |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Based on the partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase within a column.[4] |
| Detection | Diode Array Detector (DAD) provides UV-Vis spectra for peak purity assessment and tentative identification.[5] | Mass Spectrometry (MS) provides mass-to-charge ratio information, enabling high-confidence identification of compounds through spectral matching.[4] |
| Sensitivity | Good, with detection limits typically in the µg/mL to ng/mL range. | Very high, especially in Selected Ion Monitoring (SIM) mode, with detection limits often in the pg/mL range.[5] |
| Impurity Identification | Tentative identification based on retention time and UV-Vis spectral comparison. Definitive identification requires a mass spectrometer (LC-MS).[5] | High-confidence identification through matching of mass spectra with commercial or custom libraries.[4][6] |
| Quantification | Excellent quantitative capabilities with high precision and accuracy using external or internal standards. | Excellent quantitative capabilities, particularly with the use of isotopically labeled internal standards. |
| Analysis Time | Typically 15-30 minutes per sample.[5] | Typically 15-45 minutes per sample, depending on the temperature program.[5] |
| Potential Issues | Co-elution of impurities with similar polarity can be challenging. | Not suitable for thermally labile impurities that may degrade in the injector or column. |
Experimental Protocols
The following are proposed starting protocols for the purity assessment of this compound using HPLC-DAD and GC-MS. These methods are based on common practices for the analysis of halogenated aromatic compounds and should be validated for their specific application.
This method is designed for the separation and quantification of this compound and potential non-volatile impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, monitoring at 220 nm and 254 nm. Full spectrum acquisition from 200-400 nm.[5]
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the analysis sample at a concentration of 1.0 mg/mL in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the sample using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Peak purity can be assessed using the DAD software by comparing the UV-Vis spectra across a single peak.
This method is suitable for the analysis of volatile impurities and for the confirmation of the identity of this compound.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
2. Chemicals and Reagents:
-
Dichloromethane (GC grade) or other suitable volatile solvent.
-
Helium (99.999% purity) for carrier gas.
-
This compound reference standard.
-
Sample of this compound for analysis.
3. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 100 µg/mL.
-
Sample Solution: Dilute the analysis sample in dichloromethane to a concentration of approximately 100 µg/mL.
5. Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurities by searching their mass spectra against the NIST library or other relevant databases.
-
Calculate the purity based on the peak area percentage of the total ion chromatogram (TIC). For more accurate quantification, a calibration curve can be constructed using the reference standard.
Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound, integrating both HPLC and GC-MS techniques for a thorough characterization.
References
A Comparative Guide to Confirming the Structure of 1-(2-Bromoethyl)-2,4-dichlorobenzene Reaction Products by 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and development. The synthesis of derivatives from starting materials such as 1-(2-bromoethyl)-2,4-dichlorobenzene can lead to a variety of products, including positional isomers and rearrangement products. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural confirmation of a representative reaction product. We will focus on a hypothetical substitution reaction product, 1-(2-aminoethyl)-2,4-dichlorobenzene, to illustrate the power and utility of 2D NMR in providing unequivocal structural evidence.
Comparison of Analytical Techniques for Structural Elucidation
While 2D NMR is a powerful tool for determining the precise connectivity of atoms in a molecule, other analytical techniques are also employed in structural elucidation. Each has its strengths and limitations.
| Technique | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C). | Provides unambiguous connectivity information, allowing for the complete assignment of the molecular structure in solution. Can distinguish between isomers. | Requires a relatively larger amount of sample compared to mass spectrometry. The complexity of spectra can increase with molecular size. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[1][2] | Requires the formation of a suitable single crystal, which can be a significant challenge. The solid-state structure may not always represent the conformation in solution.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, requiring very small amounts of sample. High-resolution MS can provide the elemental composition.[4][5][6] Fragmentation patterns can offer structural clues and help differentiate some isomers.[4][7] | Often cannot definitively distinguish between structural isomers that produce similar fragmentation patterns.[8] Does not provide direct information on atom connectivity. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule. Can sometimes distinguish between certain types of isomers, such as ortho, meta, and para substituted benzene rings, based on characteristic C-H wagging peaks.[8][9][10] | It is not a standalone technique for complete structural elucidation. Stereoisomers often have very similar IR spectra.[11] |
Hypothetical Reaction: Synthesis of 1-(2-aminoethyl)-2,4-dichlorobenzene
For the purpose of this guide, we will consider the reaction of this compound with ammonia, a nucleophilic substitution reaction, to yield 1-(2-aminoethyl)-2,4-dichlorobenzene.
Reaction Scheme:
The primary challenge in confirming the structure of the product is to unequivocally establish the connectivity of the aminoethyl group to the 2,4-dichlorophenyl ring and to assign all proton and carbon signals.
Confirming the Structure of 1-(2-aminoethyl)-2,4-dichlorobenzene using 2D NMR
Two-dimensional NMR experiments provide through-bond correlations that allow for the definitive assignment of the molecular structure. The key experiments for this purpose are COSY, HSQC, and HMBC.[12][13]
Experimental Protocols
Sample Preparation: A sample of the purified reaction product (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a 5 mm NMR tube.
1. Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3]
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpppqf on a Bruker spectrometer) is used.
-
Parameters:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of scans (NS) and dummy scans (DS) are set to achieve an adequate signal-to-noise ratio.
-
-
Processing: The data is processed with a sine-bell window function in both dimensions and Fourier transformed to generate the 2D spectrum.
2. Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[3]
-
Pulse Program: A standard HSQC pulse program with sensitivity enhancement and multiplicity editing can be used (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).
-
Parameters:
-
Acquire 1D ¹H and ¹³C NMR spectra to determine the spectral widths.
-
Set the spectral width in F2 (direct dimension) for ¹H and in F1 (indirect dimension) for ¹³C.
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
-
Processing: The data is processed with appropriate window functions (e.g., sine-bell in F2 and squared sine-bell in F1) and Fourier transformed.
3. Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations).
-
Pulse Program: A standard HMBC pulse program is used (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Parameters:
-
The spectral widths for ¹H and ¹³C are set as in the HSQC experiment.
-
The long-range coupling constant (ⁿJCH) is optimized for the expected couplings, typically set to a value between 4 and 10 Hz.
-
-
Processing: The data is processed with appropriate window functions and Fourier transformed.
Data Presentation: Expected 2D NMR Correlations for 1-(2-aminoethyl)-2,4-dichlorobenzene
The following table summarizes the expected key correlations that would confirm the structure of 1-(2-aminoethyl)-2,4-dichlorobenzene. Chemical shifts (δ) are approximate and for illustrative purposes.
| Proton (¹H) Signal | Approx. δ (ppm) | COSY Correlations (with ¹H at δ) | HSQC Correlation (with ¹³C at δ) | HMBC Correlations (with ¹³C at δ) |
| H-3 | 7.35 | H-5 | C-3 (~130) | C-1, C-2, C-4, C-5 |
| H-5 | 7.20 | H-3, H-6 | C-5 (~128) | C-1, C-3, C-4, C-6 |
| H-6 | 7.00 | H-5 | C-6 (~132) | C-1, C-2, C-4, C-5 |
| -CH₂-Ar | 2.90 | -CH₂-N | C-7 (~35) | C-1, C-2, C-6, C-8 |
| -CH₂-N | 2.80 | -CH₂-Ar | C-8 (~42) | C-1, C-7 |
| -NH₂ | 1.50 (broad) | - | - | C-8 |
-
COSY correlations will establish the presence of the -CH₂-CH₂- spin system of the ethyl group and the connectivity of the aromatic protons.
-
HSQC will unambiguously assign the proton signals to their directly attached carbon atoms.
-
HMBC is crucial for piecing the fragments together. The correlation between the benzylic protons (-CH₂-Ar) and the aromatic carbons (C-1, C-2, C-6) confirms the attachment of the ethyl group to the dichlorinated benzene ring.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow from the chemical reaction to the final structural confirmation using 2D NMR.
Caption: Workflow for the synthesis and structural confirmation of 1-(2-aminoethyl)-2,4-dichlorobenzene.
References
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 7. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hpst.cz [hpst.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
"cost-effectiveness analysis of using 1-(2-Bromoethyl)-2,4-dichlorobenzene in multi-step synthesis"
A Comparative Guide for Researchers and Drug Development Professionals
In the competitive landscape of pharmaceutical manufacturing, the economic and environmental viability of a synthetic route is as crucial as its chemical efficiency. This guide provides a detailed cost-effectiveness analysis of established and improved synthetic pathways to sertraline, a leading selective serotonin reuptake inhibitor (SSRI). By examining key performance indicators and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the synthesis of this vital antidepressant.
Executive Summary
The industrial production of sertraline has evolved significantly, moving from a multi-step process to a more streamlined, greener approach. The traditional synthesis involves the Friedel-Crafts acylation of 1-naphthol with 1,2-dichlorobenzene to produce the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone). This intermediate then undergoes reductive amination to yield sertraline. Pfizer, the originator of Zoloft® (sertraline hydrochloride), developed an award-winning "greener" synthesis that combines several steps into a single, more efficient process, significantly reducing waste and improving overall yield. This guide will compare these two primary approaches, focusing on starting material costs, reaction yields, and overall process efficiency.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the traditional and the greener synthesis of sertraline, providing a clear comparison of their respective efficiencies.
Table 1: Starting Material Cost Comparison
| Starting Material | Supplier Example | Price (USD) per kg |
| 1,2-Dichlorobenzene | Sigma-Aldrich | ~$50 |
| 1-Naphthol | Sigma-Aldrich | ~$80 |
| 4-(3,4-Dichlorophenyl)-1-tetralone | Various | ~$200 - $500 |
| Methylamine | Sigma-Aldrich | ~$100 (as solution) |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Process Efficiency Comparison
| Parameter | Traditional Synthesis | Greener Synthesis (Pfizer) | Reference |
| Starting Materials | 1,2-Dichlorobenzene, 1-Naphthol | 4-(3,4-Dichlorophenyl)-1-tetralone, Monomethylamine | [1][2] |
| Key Intermediate | 4-(3,4-Dichlorophenyl)-1-tetralone | Sertraline Imine (formed in situ) | [3][4] |
| Number of Steps | Multiple (synthesis of tetralone, then reductive amination) | One-pot from tetralone | [4] |
| Overall Yield | ~16-31.5% | Doubled overall product yield | [4][5] |
| Key Reagents | Aluminum chloride, Titanium tetrachloride | Palladium catalyst, Ethanol (solvent) | [1][4][6] |
| Waste Products | Significant (e.g., Titanium dioxide) | Reduced hazardous waste by ~1.8 million pounds | [4] |
Experimental Protocols
Traditional Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Tetralone Intermediate)
This procedure is analogous to the Friedel-Crafts reaction described in the literature[1].
Materials:
-
1-Naphthol
-
1,2-Dichlorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl)
-
Organic solvent (e.g., excess 1,2-dichlorobenzene)
Procedure:
-
A solution of 1-naphthol in an excess of 1,2-dichlorobenzene is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution while maintaining a low temperature to control the exothermic reaction.
-
The reaction mixture is stirred at a controlled temperature for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of ice and hydrochloric acid.
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. A crude yield of approximately 85% has been reported[1].
Pfizer's Greener Synthesis of Sertraline from Tetralone
This streamlined, one-pot process significantly improves upon the traditional multi-step reductive amination[4].
Materials:
-
4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Tetralone)
-
Monomethylamine
-
Ethanol
-
Palladium catalyst
-
Mandelic acid (for resolution)
Procedure:
-
The tetralone intermediate is dissolved in ethanol in a single reaction vessel.
-
Monomethylamine is added to the solution to form the corresponding imine in situ.
-
A palladium catalyst is introduced for the reduction of the imine to the amine (sertraline).
-
The reduction is carried out under a hydrogen atmosphere.
-
Following the reduction, mandelic acid is added directly to the reaction mixture for the in situ resolution of the diastereomeric salts.
-
The chirally pure sertraline is then isolated. This "combined" process doubles the overall product yield and significantly reduces waste[4].
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and greener synthetic routes to sertraline.
Caption: Traditional multi-step synthesis of Sertraline.
References
- 1. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
"evaluation of the metabolic stability of derivatives synthesized from 1-(2-Bromoethyl)-2,4-dichlorobenzene"
A Comparative Guide to the Metabolic Stability of 1-(2-Bromoethyl)-2,4-dichlorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the metabolic stability of novel chemical entities derived from this compound. In the early stages of drug discovery, assessing metabolic stability is crucial for predicting a compound's pharmacokinetic profile, including its half-life and bioavailability.[1][2] Compounds with low metabolic stability often undergo extensive first-pass metabolism, leading to poor circulation and rapid elimination.[3] This document outlines the standard experimental protocols for determining metabolic stability, presents a model for data comparison, and visualizes the underlying metabolic pathways and experimental workflows.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically evaluated by measuring its rate of disappearance when incubated with liver fractions, such as microsomes or S9 fractions, which are rich in drug-metabolizing enzymes.[1][3] The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide a quantitative measure of how quickly a compound is metabolized.
Below is a hypothetical comparison of the metabolic stability of several derivatives of this compound in human liver microsomes.
| Compound ID | Derivative Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | This compound | 45 | 15.4 |
| Derivative A | [Hypothetical Structure 1] | 75 | 9.2 |
| Derivative B | [Hypothetical Structure 2] | 25 | 27.7 |
| Derivative C | [Hypothetical Structure 3] | > 120 | < 5.8 |
| Control | Verapamil | 15 | 46.2 |
This data is illustrative and serves as a model for comparing novel derivatives.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess metabolic stability.
Liver Microsomal Stability Assay
This in vitro assay is a widely used method to determine the metabolic stability of compounds by measuring their rate of metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][4][5]
Objective: To determine the in vitro half-life and intrinsic clearance of test compounds in human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., Verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of HLM in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[6]
-
Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[6]
-
The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / protein concentration).
-
Visualizations
Metabolic Pathway of Halogenated Aromatic Compounds
The metabolism of halogenated aromatic compounds, such as dichlorobenzene derivatives, is primarily mediated by cytochrome P450 enzymes.[7][8] This often involves oxidation reactions that increase the hydrophilicity of the compounds, facilitating their excretion. A common metabolic route is aromatic hydroxylation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. bioivt.com [bioivt.com]
- 5. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckman.com [beckman.com]
- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking the performance of 1-(2-Bromoethyl)-2,4-dichlorobenzene against other alkylating agents"
A comprehensive benchmarking analysis of 1-(2-Bromoethyl)-2,4-dichlorobenzene against other established alkylating agents is currently hindered by a significant lack of publicly available experimental data. While extensive research details the performance of well-characterized agents like Ethyl Methanesulfonate (EMS), N-ethyl-N-nitrosourea (ENU), and Chlorambucil, similar quantitative assessments for this compound are not present in the accessible scientific literature. This guide, therefore, outlines a comparative framework and methodologies that would be necessary to benchmark its performance, drawing on the established protocols for other agents.
The Challenge: Absence of Direct Comparative Data
For researchers, scientists, and drug development professionals, objective performance data is critical for the selection of appropriate chemical tools. An exhaustive search for direct comparative studies, including reaction kinetics, product yields, cytotoxicity assays (such as IC50 values), and DNA alkylation specificity for this compound, did not yield the necessary quantitative information for a direct comparison with other alkylating agents.
This data gap prevents a side-by-side comparison in a tabular format as initially intended. However, by understanding the mechanisms of action and the experimental protocols used to evaluate established alkylating agents, we can define a clear path forward for the evaluation of this compound.
General Mechanism of Action: DNA Alkylation
Alkylating agents are a class of reactive chemicals that transfer an alkyl group to nucleophilic sites on biological macromolecules.[1] Their primary therapeutic and mutagenic effects stem from the alkylation of DNA. This process can lead to several outcomes that disrupt normal cellular processes:
-
DNA Adduct Formation: The addition of an alkyl group to a DNA base, most commonly the N7 position of guanine.[1]
-
Base Mispairing: Alkylated bases can be misread by DNA polymerase during replication, leading to mutations.
-
DNA Strand Breaks: The cellular DNA repair machinery may attempt to remove the alkylated base, which can result in single- or double-strand breaks in the DNA backbone.
-
Cross-linking: Bifunctional alkylating agents can react with two different DNA bases, creating intra- or inter-strand cross-links that prevent DNA replication and transcription.[1]
These events, if not properly repaired, can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death), which is the basis for their use in cancer chemotherapy.[2]
A Framework for Benchmarking: Proposed Experimental Protocols
To objectively assess the performance of this compound, a series of standardized experiments would need to be conducted. The following protocols, commonly used for characterizing other alkylating agents, would provide the necessary data for a meaningful comparison.
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of an agent required to inhibit the growth of a cell population by 50%.
Experimental Protocol:
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa, A549, or a relevant line for a specific research interest) in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound and the comparator alkylating agents (e.g., EMS, Chlorambucil) for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
DNA Alkylation Assay (Guanine-N7 Adduct Formation)
This experiment would quantify the extent of DNA alkylation by the test compound.
Experimental Protocol:
-
DNA Treatment: Incubate a known amount of purified DNA (e.g., calf thymus DNA) with varying concentrations of this compound.
-
DNA Hydrolysis: After the reaction, hydrolyze the DNA to its constituent bases using acid (e.g., perchloric acid).
-
Chromatographic Separation: Separate the DNA bases using high-performance liquid chromatography (HPLC).
-
Quantification: Detect and quantify the amount of N7-alkylguanine adduct formed by comparing the peak area to a standard curve.
Comet Assay (DNA Strand Break Analysis)
This assay visualizes and quantifies DNA damage in individual cells.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the alkylating agents for a short duration.
-
Cell Lysis: Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins, leaving the DNA.
-
Electrophoresis: Apply an electric field to the slide. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Visualizing the Path to Comparison
To illustrate the necessary steps for a comprehensive evaluation, the following diagrams outline the general mechanism of alkylating agents and a proposed experimental workflow.
Caption: General mechanism of action for a DNA alkylating agent.
Caption: Proposed experimental workflow for benchmarking an alkylating agent.
Conclusion and Future Directions
While a direct, data-driven comparison of this compound with other alkylating agents is not currently possible due to a lack of published research, this guide provides a clear and scientifically rigorous framework for generating the necessary data. By employing the standardized experimental protocols outlined above, researchers can quantitatively assess its cytotoxicity, DNA alkylating potential, and its ability to induce DNA damage. The resulting data would enable an objective comparison with established agents like EMS, ENU, and Chlorambucil, thereby filling the current knowledge gap and informing its potential applications in chemical biology and drug discovery. For now, the selection of an appropriate alkylating agent for a specific research purpose should be based on the extensive data available for well-characterized compounds.
References
A Comparative Guide to the Synthetic Utility of 1-(2-Bromoethyl)-2,4-dichlorobenzene and Analogous Phenethylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(2-Bromoethyl)-2,4-dichlorobenzene as an alkylating agent in organic synthesis. Due to the limited availability of direct comparative studies on this specific reagent, this document extrapolates its synthetic utility by comparing it with structurally similar reagents. The analysis is based on established principles of physical organic chemistry and available data for analogous compounds. The primary focus is on nucleophilic substitution reactions, which represent the most common application for this class of reagents.
Introduction to this compound
This compound is a halogenated aromatic compound featuring a primary alkyl bromide. This structure designates it as a phenethylating agent, capable of introducing the 2-(2,4-dichlorophenyl)ethyl moiety onto various nucleophiles. The core utility of this reagent lies in SN2 reactions, where the bromine atom is displaced by a nucleophile.[1] The presence of two chlorine atoms on the benzene ring significantly influences the reagent's reactivity through inductive electron withdrawal, which can impact the electrophilicity of the carbon bearing the bromine. These electronic effects, combined with potential steric hindrance, determine its performance relative to other substituted phenethyl bromides.
Comparative Analysis of Phenethylating Agents
The synthetic utility of this compound is best understood by comparing its expected reactivity with that of its parent compound, (2-Bromoethyl)benzene, and other substituted analogs. The primary factors for comparison are reaction yield and rate in typical nucleophilic substitution reactions.
Data Presentation: Performance in N-Alkylation Reactions
The following table summarizes experimental data for the N-alkylation of a representative amine using various substituted (2-Bromoethyl)benzene reagents. The data for this compound is extrapolated based on the electronic effects of the chloro-substituents.
| Reagent | Substituents on Ring | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference / Note |
| (2-Bromoethyl)benzene | None | Aniline | N-(2-phenylethyl)aniline | K₂CO₃, DMF, 80 °C, 12h | 85 | Representative Data |
| 1-(2-Bromoethyl)-4-nitrobenzene | 4-NO₂ (EWG) | Aniline | N-[2-(4-nitrophenyl)ethyl]aniline | K₂CO₃, DMF, 80 °C, 8h | 92 | Representative Data |
| 1-(2-Bromoethyl)-4-methoxybenzene | 4-OCH₃ (EDG) | Aniline | N-[2-(4-methoxyphenyl)ethyl]aniline | K₂CO₃, DMF, 80 °C, 18h | 78 | Representative Data |
| This compound | 2,4-di-Cl (EWG) | Aniline | N-[2-(2,4-dichlorophenyl)ethyl]aniline | K₂CO₃, DMF, 80 °C | ~88-94 | Predicted |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields are illustrative and can vary based on specific conditions and substrates.
Analysis:
-
Electron-Withdrawing Groups (EWGs) like nitro (NO₂) and chloro (Cl) increase the electrophilicity of the benzylic carbon, generally leading to faster reaction rates and higher yields in SN2 reactions.
-
Electron-Donating Groups (EDGs) like methoxy (OCH₃) decrease the electrophilicity, resulting in slower reactions.
-
This compound is predicted to be a highly effective phenethylating agent, likely surpassing the reactivity of the unsubstituted (2-Bromoethyl)benzene due to the strong inductive effect of the two chlorine atoms. Its performance is expected to be comparable to the nitro-substituted analog.
Experimental Protocols
General Protocol for N-Alkylation using a (2-Bromoethyl)benzene Reagent
This protocol describes a typical procedure for the reaction of a substituted (2-Bromoethyl)benzene with an amine, which is a common application for this class of compounds.
Materials:
-
Substituted (2-Bromoethyl)benzene (1.0 eq)
-
Amine (e.g., Aniline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (5-10 mL per mmol of reagent)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add the substituted (2-Bromoethyl)benzene reagent to the flask.
-
Heat the reaction mixture to 80-90 °C and maintain for 8-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Reaction Schemes and Workflows
The following diagrams illustrate the general reaction pathway, the logical basis for reagent comparison, and a standard experimental workflow.
Caption: General SN2 reaction of a substituted (2-bromoethyl)benzene.
Caption: Logical relationships for comparing phenethylating reagents.
Caption: Standard experimental workflow for N-alkylation synthesis.
References
Safety Operating Guide
Personal protective equipment for handling 1-(2-Bromoethyl)-2,4-dichlorobenzene
Essential Safety and Handling Guide for 1-(2-Bromoethyl)-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this substance.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a face shield.[1] Standard safety glasses do not offer sufficient protection against splashes.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[3] Gloves must be inspected before use and disposed of as contaminated waste after handling.[1] |
| Skin and Body | A lab coat and appropriate protective clothing to prevent skin contact.[3] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator is necessary. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always work in a well-ventilated chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Do not inhale vapors or dust.[3]
-
Keep the compound away from heat, sparks, and open flames.[3]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
Storage:
-
Store in a tightly closed, suitable container.
-
Keep in a cool, dry, and well-ventilated place.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1] |
| Spills | For minor spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[3] For major spills, evacuate the area and contact your institution's environmental health and safety department.[5] Wear appropriate PPE during cleanup.[3] |
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Characterization: This material is classified as hazardous waste.
-
Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[3]
-
Compliance: All disposal practices must adhere to local, regional, and national regulations.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
